Z-O-Acetyl-L-serine
Description
BenchChem offers high-quality Z-O-Acetyl-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-O-Acetyl-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHBTZTKFFRPW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: Spectroscopic Characterization of Z-O-Acetyl-L-Serine
The following technical guide provides an in-depth spectroscopic and synthetic profile of
Compound:
Executive Summary & Application Context
-Benzyloxycarbonyl-This compound presents a unique spectroscopic challenge due to the presence of three distinct carbonyl environments (carbamate, ester, and carboxylic acid) and the diastereotopic nature of the
Key Applications
-
Peptide Synthesis: Precursor for introducing
-acetyl-serine residues into bioactive peptides (e.g., depsipeptides). -
Enzymatic Assays: Substrate for acylase and esterase specificity studies.
-
Chiral Resolution: Intermediate in the kinetic resolution of racemic serine derivatives.
Structural Elucidation Strategy
The identification of Z-Ser(Ac)-OH relies on verifying three structural transformations relative to the parent L-serine:
-
N-Protection: Appearance of aromatic signals (7.3 ppm) and benzylic methylene protons (5.1 ppm).
-
O-Acetylation: Appearance of a sharp singlet methyl group (~2.0 ppm) and a downfield shift of the
-protons. -
Integrity of Chiral Center: Preservation of the
-proton coupling pattern.
Structural Connectivity Diagram (Graphviz)
The following diagram illustrates the logical flow of spectroscopic assignment, linking specific molecular moieties to their diagnostic signals.
Figure 1: Spectroscopic connectivity map linking structural moieties to diagnostic NMR signals.
Spectroscopic Data Analysis[1][2][3][4]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Data is reported for DMSO-
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.80 | s (br) | 1H | -COOH | Carboxylic acid proton; often broad or invisible due to exchange. |
| 7.65 | d ( | 1H | -NH - | Carbamate NH; doublet indicates coupling to |
| 7.30 – 7.38 | m | 5H | Ar-H | Aromatic protons of the Z-group (phenyl ring). |
| 5.06 | s | 2H | Ph-CH | Benzylic methylene of the Z-group. Diagnostic singlet. |
| 4.35 – 4.45 | m | 1H | Chiral center proton. | |
| 4.25 | dd ( | 1H | Diastereotopic proton on side chain. Shifted downfield by O-Ac. | |
| 4.18 | dd ( | 1H | Diastereotopic partner. | |
| 1.98 | s | 3H | -COCH | Key Identifier: Acetyl methyl group. |
Expert Insight:
-
The
-Shift: In unacetylated Z-Ser-OH, the -protons appear around 3.7–3.8 ppm. The downfield shift to ~4.2–4.3 ppm is the primary confirmation of successful -acetylation. -
Solvent Effects: In CDCl
, the NH proton often shifts upfield (~5.6 ppm) and may appear broader.
C NMR (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 171.5 | Quaternary (C=O) | Carboxylic Acid (-COOH) |
| 170.2 | Quaternary (C=O) | Acetyl Ester (-OC OCH |
| 156.4 | Quaternary (C=O) | Carbamate (Z-group C=O) |
| 137.0 | Quaternary (Ar) | Z-group ipso-carbon |
| 128.8, 128.3, 128.1 | CH (Ar) | Z-group aromatic carbons |
| 66.0 | CH | Benzylic CH |
| 63.5 | CH | Serine |
| 53.8 | CH | Serine |
| 20.8 | CH | Acetyl methyl (-COC H |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbonyl region (1650–1760 cm
| Wavenumber (cm | Vibration Mode | Assignment | Notes |
| 3300 – 3400 | N-H Stretch | Carbamate NH | Broadened by H-bonding. |
| 2500 – 3000 | O-H Stretch | Carboxylic Acid | Very broad "hump" characteristic of free acids. |
| 1745 | C=O Stretch | Ester | Sharp, distinct peak (Acetyl). |
| 1720 | C=O Stretch | Acid | Often overlaps with carbamate. |
| 1690 | C=O Stretch | Carbamate | Urethane carbonyl (Z-group). |
| 1240 | C-O Stretch | Acetate C-O-C | Strong "fingerprint" band. |
C. Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the thermal instability of the carbamate and ester linkages.
-
Ionization Mode: Positive (+ve)
-
Molecular Ion:
-
Sodium Adduct:
Fragmentation Pathway (MS/MS):
-
Precursor:
282 -
Loss of Acetyl:
282 222 (Loss of HOAc, -60 Da) — Common in acetates. -
Loss of Z-group:
282 91 (Tropylium ion, C H ) — Diagnostic for benzyl protection. -
Decarboxylation:
282 238 (Loss of CO , -44 Da).
Experimental Protocol: Synthesis & Purification
This protocol describes the selective
Reagents
-
Starting Material: Z-Ser-OH (N-Cbz-L-serine) [CAS: 1145-80-8][1][2]
-
Reagent: Acetic Anhydride (Ac
O) -
Solvent/Base: Pyridine (Anhydrous)
Workflow Diagram
Figure 2: Synthetic workflow for the conversion of Z-Ser-OH to Z-Ser(Ac)-OH.
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask, dissolve Z-Ser-OH (1.0 eq) in anhydrous pyridine (5–10 mL per gram of substrate).
-
Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (1.5 eq) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation: Monitor by TLC (System: CHCl
/MeOH/AcOH 90:9:1). The product will have a higher than the starting material due to the loss of the free hydroxyl group.
-
-
Workup:
-
Pour the reaction mixture into ice-cold 1N HCl (excess) to neutralize pyridine and hydrolyze unreacted anhydride.
-
Extract with Ethyl Acetate (
). -
Wash the organic layer with 1N HCl (
) to ensure complete removal of pyridine (pyridine signals in NMR will obscure the Z-group region). -
Wash with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Purification: The product is often obtained as a viscous oil that may crystallize upon standing or trituration with hexanes/ether. If necessary, purify via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM).
References
-
Chemical Identity (Parent): N-Benzyloxycarbonyl-L-serine (Z-Ser-OH).[2][3] CAS 1145-80-8.[1][2][3][4][5] PubChem CID: 24888517. Link
-
Chemical Identity (Analog): O-Acetyl-L-serine. CAS 5147-00-2.[6] PubChem CID: 99478. Link
- Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
- NMR Reference Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).
-
Analogous Characterization: Fmoc-Ser(Ac)-OH. ChemicalBook CAS 171778-17-9.[7] Link (Used for comparative melting point and optical rotation trends).
Sources
- 1. peptide.com [peptide.com]
- 2. N-Benzyloxycarbonyl-L-serine | 1145-80-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. N-Cbz-L-Serine | 1145-80-8 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chempep.com [chempep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Solubility Profile and Handling of Z-O-Acetyl-L-serine
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Z-O-Acetyl-L-serine (N-Benzyloxycarbonyl-O-acetyl-L-serine). This document is structured for researchers and process chemists requiring precise data for synthesis, purification, and formulation.
Executive Summary & Compound Identity
Z-O-Acetyl-L-serine is a doubly protected amino acid derivative used primarily as a chiral building block in peptide synthesis and as a substrate in enzymatic resolution studies. Its solubility behavior is governed by the competing hydrophobic nature of the benzyloxycarbonyl (Z or Cbz) group and the hydrophilic potential of the carboxylic acid moiety.
Chemical Identity
| Property | Detail |
| Systematic Name | N-[(Benzyloxy)carbonyl]-O-acetyl-L-serine |
| Common Name | Z-Ser(Ac)-OH |
| CAS Number | 19645-29-5 |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white crystalline powder |
Physicochemical Solubility Profile
The solubility of Z-O-Acetyl-L-serine is dictated by its three functional regions:
-
Cbz Group (Hydrophobic): Dominates the molecule's interaction with non-polar solvents.
-
Acetyl Ester (Moderately Polar): Reduces the polarity of the serine side chain compared to the free hydroxyl.
-
Carboxylic Acid (Ionizable): Provides pH-dependent aqueous solubility.
Organic Solvent Compatibility
Z-O-Acetyl-L-serine exhibits high solubility in polar aprotic solvents and moderate-to-high solubility in polar organic solvents. It is generally insoluble in non-polar hydrocarbons.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Standard solvents for peptide coupling reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Preferred for liquid-phase synthesis and extractions. |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Primary solvent for extraction and crystallization. |
| Alcohols | Methanol, Ethanol | Good | Used for transfers; avoid if ester exchange is a risk. |
| Ethers | THF, Dioxane | Moderate | Useful for specific coupling conditions. |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Used as anti-solvents to precipitate the product. |
Aqueous Solubility & pH Dependence
Unlike free serine, Z-O-Acetyl-L-serine is sparingly soluble in water at acidic to neutral pH . Its solubility is strictly pH-dependent due to the ionization of the C-terminal carboxylic acid (
-
pH < 4 (Acidic): The molecule exists in its protonated, uncharged form (
). Solubility is minimal (< 1 mg/mL). This allows for precipitation/crystallization by acidifying aqueous solutions. -
pH > 7.5 (Basic): The carboxylic acid deprotonates to form the carboxylate anion (
). Solubility increases dramatically (> 50 mg/mL) as the salt form (e.g., sodium or ammonium salt) forms.
Experimental Protocols
Protocol A: Dissolution for Peptide Coupling (Organic Phase)
Objective: Prepare a 0.2 M solution for solid-phase or solution-phase coupling.
-
Calculation: Calculate the required mass (
) for volume ( ): . -
Solvent Choice: Select DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for highest stability.
-
Procedure:
-
Weigh the calculated mass of Z-O-Acetyl-L-serine into a dry glass vial.
-
Add 80% of the final volume of DMF.
-
Vortex or sonicate for 30-60 seconds. The solid should dissolve rapidly at room temperature.
-
Make up to the final volume.
-
Note: If using DCM, ensure the solution is kept sealed to prevent evaporation.
-
Protocol B: Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation limit in a specific solvent (e.g., Ethyl Acetate).
-
Preparation: Add excess Z-O-Acetyl-L-serine solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.
-
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC: Dilute the filtrate and analyze against a standard curve (UV detection at 254 nm, targeting the Cbz chromophore).
-
Visualization of Solubility Logic
The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Purification).
Figure 1: Solvent selection decision tree for Z-O-Acetyl-L-serine based on chemical state and application.
Handling and Stability
Stability
-
Hydrolysis Risk: The O-acetyl ester bond is susceptible to hydrolysis under strongly basic conditions (pH > 10) or in the presence of esterases. Avoid prolonged exposure to aqueous bases if the acetyl group must be preserved.
-
Racemization: As a urethane-protected amino acid (Z-group), racemization during activation is generally low compared to amide-protected derivatives, but standard precautions (e.g., using HOBt/Oxyma) should be employed during coupling.
Storage
-
Condition: Store at +2°C to +8°C (refrigerated).
-
Container: Keep tightly sealed to prevent moisture absorption.
-
Shelf Life: Stable for >2 years if stored correctly in solid form.
References
Natural occurrence and sources of Z-O-Acetyl-L-serine
Technical Whitepaper: O-Acetyl-L-serine (OAS) Biosynthesis, Natural Occurrence, and Analytical Profiling
Executive Summary
This technical guide addresses the occurrence, biosynthesis, and isolation of O-Acetyl-L-serine (OAS) . While the user query referenced "Z-O-Acetyl-L-serine," it is critical to distinguish between the two immediately:
-
Z-O-Acetyl-L-serine: A synthetic derivative where "Z" denotes the benzyloxycarbonyl protecting group. It does not occur naturally and is used exclusively in organic synthesis and peptide chemistry.
-
O-Acetyl-L-serine (OAS): The natural metabolic intermediate essential for cysteine biosynthesis in plants and bacteria.[1][2][3][4][5]
This guide focuses on the natural metabolite (OAS), providing high-fidelity protocols for its extraction—specifically addressing the critical challenge of O-to-N acyl migration —and its application in drug development as a sulfur-status sensor.
Part 1: The Biosynthetic Engine
OAS is not merely a passive intermediate; it is a potent signaling molecule that regulates sulfur assimilation.[4] In bacteria (E. coli, Salmonella) and plants (Arabidopsis), OAS serves as the carbon backbone for cysteine synthesis.
The Cysteine Synthase Complex (CSC)
The production of OAS is governed by the Cysteine Synthase Complex , a dynamic protein assembly.[6]
-
Serine Acetyltransferase (SAT/CysE): Acetylates L-Serine using Acetyl-CoA to form OAS.
-
O-Acetylserine (thiol) lyase (OASTL/CysK): Uses sulfide (
) to convert OAS into L-Cysteine.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mechanism of Regulation: Under sulfur-sufficient conditions, SAT and OASTL form a stable complex (CSC), inhibiting OAS production to prevent waste. Under sulfur starvation, the complex dissociates, unleashing SAT activity to produce a surge of OAS, which then upregulates sulfate transporters.
Figure 1: The Cysteine Biosynthesis Pathway. OAS acts as the central checkpoint between Serine priming and Sulfur incorporation.
Part 2: Natural Sources & Distribution
OAS is not found in mammalian tissue (mammals lack the sulfur assimilation pathway and must ingest methionine/cysteine). It is exclusive to organisms that assimilate inorganic sulfate.
Quantitative Occurrence Data
The concentration of OAS fluctuates wildly based on the organism's sulfur status. It is a "starvation signal."
| Organism | Tissue/Compartment | Condition | OAS Concentration (nmol/g FW) | Reference |
| Plants (A. thaliana) | Leaves | Sulfur Sufficient | 1 – 10 | [1] |
| Plants (A. thaliana) | Leaves | Sulfur Starved | 10 – 100 (10x increase) | [1] |
| Bacteria (E. coli) | Cytosol | Log Phase | < 5 µM (Transient) | [2] |
| Bacteria (S. typhimurium) | Cytosol | Cys-Starved | > 50 µM (Accumulates) | [2] |
| Protozoa (E. histolytica) | Cytosol | Standard Growth | Detectable (High Flux) | [3] |
Key Insight for Researchers: Do not expect high steady-state levels of OAS in healthy, nutrient-rich cultures. To isolate significant quantities, you must induce sulfur starvation (remove sulfate from media) for 24–48 hours prior to harvest.
Part 3: Analytical Challenges & Protocols
The Trap: O-to-N Acyl Migration
This is the most common failure point in OAS analysis. At neutral or alkaline pH (pH > 6.0), the acetyl group on the oxygen of OAS spontaneously migrates to the nitrogen amine, forming
-
OAS: Biologically active precursor.
-
NAS: Biologically inert for cysteine synthesis (though stable).
If you extract plant or bacterial tissue using standard phosphate buffers (pH 7.0–7.4), you will measure NAS and falsely report it as OAS.
Validated Extraction Protocol (Acidic Stabilization)
Objective: Extract OAS while freezing the O-to-N migration kinetics.
Reagents:
-
Extraction Solvent: 0.1 M HCl (Hydrochloric Acid).
-
Internal Standard:
C -labeled OAS (or Z-O-Acetyl-L-serine if using HPLC-UV, though isotopic OAS is preferred for MS).
Step-by-Step Methodology:
-
Harvest & Quench:
-
Flash-freeze tissue (100 mg) in liquid nitrogen immediately. Do not allow to thaw.
-
-
Acidic Homogenization:
-
Add 400 µL of ice-cold 0.1 M HCl .
-
Rationale: The low pH (< 2.0) protonates the amine group (
), making it non-nucleophilic. This chemically blocks the attack on the acetyl ester, preventing migration.
-
-
Disruption:
-
Homogenize using a bead beater (30 Hz, 2 min) or cryo-mill. Keep at 4°C.
-
-
Clarification:
-
Centrifuge at 14,000
for 10 min at 4°C. -
Collect supernatant.[5]
-
-
Derivatization (Optional but Recommended for HPLC):
-
If using LC-MS/MS, direct injection of the acidic supernatant is possible.
-
If using HPLC-Fluorescence, derivatize with AccQ-Tag or OPA, but keep the reaction time short and strictly controlled, as the pH buffer in derivatization kits can re-trigger migration.
-
Figure 2: The Criticality of pH in OAS Extraction. Neutral buffers lead to artifactual formation of N-Acetyl-L-serine.
Part 4: Drug Development Implications
Since OAS metabolism is absent in humans but essential for bacteria and protozoa (like Entamoeba histolytica), the biosynthetic enzymes are prime drug targets.
-
Antimicrobial Targets:
-
Inhibitors of Serine Acetyltransferase (CysE) prevent OAS formation, starving the bacteria of cysteine and disrupting redox balance (glutathione).
-
Strategy: High-throughput screening (HTS) using a coupled assay where OAS production is linked to a colorimetric reaction (e.g., reaction with DTNB after enzymatic conversion).
-
-
Herbicide Development:
-
Targeting the plant CSC can induce cysteine starvation, acting as a potent herbicide with low mammalian toxicity.
-
-
Synthetic Standards (The "Z" Connection):
-
Z-O-Acetyl-L-serine (N-Cbz-O-acetyl-L-serine) is valuable here.[7] Because natural OAS is unstable, drug discovery labs use the Z-protected version as a stable precursor in chemical synthesis of transition-state inhibitors. It serves as a "shelf-stable" mimic during the organic synthesis of inhibitor libraries.
-
References
-
Hubberten, H. M., et al. (2012).[8] "Genes contributing to plant sulfur metabolism and their regulation."[4][8][9] Frontiers in Plant Science. Available at: [Link]
-
Kredich, N. M. (1996). "Biosynthesis of Cysteine." EcoSal Plus. (Seminal work on E. coli sulfur metabolism). Available at: [Link][1]
-
Nozaki, T., et al. (2005). "Sulfur assimilation in the enteric pathogen Entamoeba histolytica." PLOS Pathogens. Available at: [Link]
-
Wirtz, M., & Hell, R. (2006). "Functional analysis of the cysteine synthase protein complex from plants." Plant Physiology. Available at: [Link]
-
Gaitonde, M. K. (1967). "A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids." Biochemical Journal. (The classic method for detecting the OAS/Cysteine pathway activity).[5] Available at: [Link]
Sources
- 1. O-Acetyl-L-serine | C5H9NO4 | CID 99478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1233067A1 - Method for the fermentative production of O-acetyl-L-serine - Google Patents [patents.google.com]
- 3. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Z-O-Acetyl-L-serine as an intermediate in cysteine biosynthesis
This technical guide provides an in-depth analysis of
Editorial Note on Nomenclature: The term "Z-O-Acetyl-L-serine" refers to
Technical Guide to Cysteine Biosynthesis & Chemical Tools
Executive Summary
Cysteine biosynthesis represents the primary route for inorganic sulfur assimilation in bacteria (e.g., E. coli, Salmonella) and plants. The pathway hinges on the activation of L-serine to
This guide details the molecular mechanisms governing OAS formation and consumption, the enzymology of the PLP-dependent sulfhydrylase, and the distinction between biological OAS and its synthetic analog, Z-O-Acetyl-L-serine.
The Biosynthetic Pathway: Mechanisms & Regulation
The conversion of Serine to Cysteine occurs via a conserved two-step pathway.
Step 1: Activation by Serine Acetyltransferase (SAT)
The pathway initiates with the acetylation of the hydroxyl group of L-serine by Serine Acetyltransferase (SAT, CysE) .[1]
-
Reaction: L-Serine + Acetyl-CoA
-Acetyl-L-serine + CoA[1] -
Thermodynamics: The reaction is reversible but driven forward by the rapid consumption of OAS in the subsequent step.
-
Regulation: SAT is strongly inhibited by L-cysteine (feedback inhibition), preventing sulfur over-assimilation.
Step 2: Sulfhydration by
-Acetylserine Sulfhydrylase (OASS)
The second step involves the replacement of the acetate group with a thiol group, catalyzed by
-
Reaction:
-Acetyl-L-serine + L-Cysteine + Acetate[2][3] -
Mechanism: Pyridoxal 5'-phosphate (PLP)-dependent
-replacement.[3]
The Cysteine Regulon (CysB)
In enteric bacteria, OAS acts as a inducer . When sulfur is limiting, OAS accumulates and binds to the transcriptional activator CysB . The CysB-OAS complex upregulates the expression of the cys genes (sulfate transport and reduction), signaling a "sulfur deficit" status to the cell.
Enzymology: The PLP-Dependent Mechanism of OASS
The conversion of OAS to Cysteine by OASS is a classic example of a Ping-Pong Bi-Bi mechanism involving a PLP cofactor.[3]
-
Internal Schiff Base: The PLP cofactor is covalently bound to an active site Lysine (e.g., Lys41 in Salmonella) via a Schiff base (imine) linkage.
-
Transimination: The
-amino group of -Acetyl-L-serine attacks the PLP-Lysine imine, displacing the Lysine and forming an external Schiff base with PLP. (Note: This step requires a free amine; hence, Z-O-Acetyl-L-serine is inactive here). -
-Proton Abstraction: The active site Lysine acts as a general base, abstracting the
-proton to form a quinonoid intermediate. -
-Elimination: The acetate group is eliminated, generating an
-aminoacrylate intermediate bound to PLP.[3] This is a stable, electrophilic species. -
Nucleophilic Attack: Bisulfide (
) attacks the -carbon of the aminoacrylate. -
Product Release: Re-protonation and transimination release L-Cysteine and regenerate the enzyme-PLP complex.
Chemical Biology: The Role of Z-O-Acetyl-L-serine[4][5][6][7]
While OAS is the biological metabolic intermediate, Z-O-Acetyl-L-serine is a synthetic tool used in drug development and peptide chemistry.
| Feature | Z-O-Acetyl-L-serine (Z-OAS) | |
| Structure | Free | Carbobenzoxy-protected amine ( |
| CAS Number | 5147-00-2 | 19645-29-5 |
| Biological Role | Natural biosynthetic intermediate | Synthetic reagent / Prodrug precursor |
| Enzyme Activity | High affinity substrate for OASS | Inactive as substrate for OASS |
| Stability | Unstable at neutral pH ( | Stable; prevents acyl migration |
| Application | Metabolic studies, CysB induction | Peptide synthesis, inhibitor design |
Why Z-O-Acetyl-L-serine is NOT a Substrate
The OASS enzyme mechanism requires the formation of a Schiff base between the substrate's nitrogen and the PLP aldehyde. The "Z" (Benzyloxycarbonyl) group on Z-OAS removes the nucleophilicity of the nitrogen, rendering it chemically impossible to form the Schiff base. Therefore, Z-OAS acts as a negative control or a structural probe, but never a turnover substrate.
Acyl Migration
A critical handling challenge with biological OAS is its tendency to undergo spontaneous
-
Protocol Implication: All assays involving OAS must be performed at pH 6.5–6.9 or used immediately upon dissolution.
-
Synthetic Advantage: Z-OAS prevents this migration because the nitrogen is already protected, making it a stable standard for HPLC calibration (with UV detection at 254 nm due to the aromatic Z-group).
Experimental Protocols
Protocol A: Spectrophotometric Assay of OASS Activity
This protocol measures the formation of Cysteine from OAS and Sulfide.
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 7.5 (Use fresh; minimize time OAS spends in this pH).
-
Substrate: 10 mM
-Acetyl-L-serine (HCl salt). Prepare fresh in cold water. -
Sulfur Source: 5 mM Sodium Sulfide (
). -
Detection: Acid Ninhydrin Reagent (Gaitonde's Reagent).
Procedure:
-
Incubation: Mix 100 µL Buffer, 20 µL
, and enzyme (1–5 µg). -
Initiation: Add 20 µL OAS to start reaction. Incubate at 25°C for 1–5 mins.
-
Termination: Add 100 µL 20% TCA (Trichloroacetic acid) to quench.
-
Derivatization: Add 100 µL Acid Ninhydrin reagent. Heat at 100°C for 10 mins.
-
Quantification: Measure Absorbance at 560 nm . Compare against a Cysteine standard curve.
-
Note: Z-O-Acetyl-L-serine can be used here as a negative control to prove enzyme specificity.
-
Protocol B: Synthesis of
-Acetyl-L-serine (HCl Salt)
Since commercial OAS is expensive and unstable, many labs synthesize it from N-Boc-Serine or directly from Serine.
-
Acylation: React L-Serine with Acetyl Chloride in glacial acetic acid saturated with HCl gas.
-
Precipitation: The product precipitates as the hydrochloride salt.
-
Wash: Wash with anhydrous ether to remove excess acetic acid.
-
Storage: Desiccate at -20°C. Critical: Moisture causes rapid hydrolysis.
Pathway Visualization
The following diagram illustrates the Cysteine Biosynthesis pathway and the mechanistic interaction of OAS with the CysB regulator.
Figure 1: The Cysteine Biosynthetic Pathway. Green node indicates the central intermediate OAS. Dashed lines represent regulatory feedback and chemical relationships.
References
-
Kredich, N. M., & Tomkins, G. M. (1966).[4] The enzymatic synthesis of L-cysteine in Escherichia coli and Salmonella typhimurium. Journal of Biological Chemistry, 241(21), 4955-4965. Link
-
Tai, C. H., Burkhard, P., Gani, D., & Cook, P. F. (2001). Characterization of the allosteric anion-binding site of O-acetylserine sulfhydrylase. Biochemistry, 40(25), 7446-7452. Link
-
Zhao, C., et al. (2006). Structural basis for recruitment of the adaptor protein CysE to the sulfide-generating enzyme CysK. Nature Structural & Molecular Biology, 13, 1063-1070. Link
-
Sigma-Aldrich Technical Bulletin. (2024). Product Specification: Z-O-Acetyl-L-serine (CAS 19645-29-5).[][][] Link
-
Gaitonde, M. K. (1967). A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Biochemical Journal, 104(2), 627. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 3. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0858510B1 - Process for preparing o-acetylserine, l-cysteine and l-cysteine-related products - Google Patents [patents.google.com]
Investigating the enzymatic conversion of Z-O-Acetyl-L-serine
An In-Depth Technical Guide to the Enzymatic Conversion of O-Acetyl-L-serine
Abstract
O-Acetyl-L-serine (OAS) is a pivotal intermediate situated at the crossroads of carbon, nitrogen, and sulfur metabolism in bacteria, archaea, and plants.[1] Its enzymatic conversion into L-cysteine represents the final and committed step in the primary sulfur assimilation pathway, a process of fundamental biological significance. This guide provides a comprehensive technical overview of this conversion, focusing on the principal enzyme, O-acetylserine sulfhydrylase (OASS). We will delve into the enzyme's structure, its sophisticated catalytic mechanism, and the intricate regulatory networks that govern its activity. Furthermore, this document serves as a practical resource, offering field-proven, step-by-step protocols for enzyme expression, purification, and kinetic characterization, designed to be self-validating and robust for research and development applications.
Introduction: The Significance of O-Acetyl-L-serine Conversion
The synthesis of L-cysteine is a central metabolic process that incorporates inorganic sulfide into a carbon skeleton, providing the essential precursor for a vast array of sulfur-containing biomolecules, including methionine, glutathione, iron-sulfur clusters, and cofactors.[2] This pathway is catalyzed by two key enzymes: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS). SAT first catalyzes the acetylation of L-serine by acetyl-CoA to form O-acetyl-L-serine (OAS).[3] Subsequently, OASS, also known as cysteine synthase, catalyzes a β-replacement reaction, substituting the acetoxy group of OAS with sulfide to yield L-cysteine and acetate.[4]
Given that this de novo cysteine biosynthesis pathway is essential in many pathogenic bacteria but absent in humans, the enzymes involved, particularly OASS, represent promising targets for the development of novel antimicrobial agents.[3] Understanding the intricacies of this enzymatic conversion is therefore critical for researchers in drug discovery, metabolic engineering, and fundamental biochemistry. This guide focuses on the OASS-catalyzed reaction, providing the foundational knowledge and practical methodologies required for its investigation.
The Catalyst: O-Acetylserine Sulfhydrylase (OASS)
O-Acetylserine sulfhydrylase (EC 2.5.1.47), systematically named O3-acetyl-L-serine:hydrogen-sulfide 2-amino-2-carboxyethyltransferase, is the enzyme responsible for the direct conversion of OAS to cysteine.[5]
Structural Hallmarks
OASS is typically a homodimeric enzyme, with each subunit harboring an active site deep within a cleft formed between the N- and C-terminal domains.[4][6] A critical feature of the active site is the presence of a pyridoxal 5'-phosphate (PLP) cofactor, which is covalently bound to a conserved lysine residue via a Schiff base linkage (internal aldimine) in the resting state of the enzyme.[4][7] This PLP cofactor is the linchpin of catalysis, acting as an "electron sink" to stabilize carbanionic intermediates that are crucial for the reaction mechanism.[8] The binding of the substrate, OAS, induces a conformational change in the enzyme, cycling it from an "open" to a "closed" state, which sequesters the active site from the solvent and positions the substrates for catalysis.[6]
The Catalytic Cycle: A Ping-Pong Mechanism
The OASS-catalyzed reaction follows a Ping-Pong Bi-Bi kinetic mechanism, characterized by the binding and release of the first product before the second substrate binds.[4] This intricate process can be dissected into two main stages:
-
First Half-Reaction (Elimination): O-acetyl-L-serine binds to the active site, forming an external aldimine with the PLP cofactor. This is followed by the elimination of the acetate group, a step facilitated by active site residues. This elimination results in the formation of a highly reactive α-aminoacrylate intermediate, which remains covalently bound to the PLP cofactor.[4] Acetate, the first product, is then released.
-
Second Half-Reaction (Addition): Hydrogen sulfide, the second substrate, enters the active site and performs a nucleophilic attack on the Cβ of the α-aminoacrylate intermediate.[1] This addition reaction forms the PLP-L-cysteine external aldimine. Finally, through a transaldimination reaction with the active site lysine, L-cysteine is released, and the enzyme's internal aldimine is regenerated, completing the catalytic cycle.
Caption: Ping-Pong mechanism of O-acetylserine sulfhydrylase (OASS).
Regulation of Cysteine Biosynthesis
The rate of cysteine synthesis is tightly controlled to meet cellular demands without accumulating toxic levels of intermediates or the final product. This regulation occurs primarily through the interaction of OASS with serine acetyltransferase (SAT).
The Cysteine Synthase Complex (CSC)
In many bacteria and plants, OASS and SAT associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC).[3][9] The formation of this complex is not for substrate channeling but serves as a sophisticated regulatory switch. The C-terminal tail of SAT inserts into the active site of OASS, effectively inhibiting the OASS enzyme.[9] Conversely, when bound in the complex, the activity of SAT is stabilized or enhanced.[3]
The stability of the CSC is modulated by the concentration of the substrate, OAS. When OAS levels are low (indicating sulfur sufficiency), the complex is stable, keeping OASS inhibited. When sulfide becomes limited, OAS accumulates because it is not consumed by OASS. High concentrations of OAS cause the dissociation of the CSC, releasing and activating OASS while simultaneously reducing the activity of SAT.[10] This allows the cell to rapidly synthesize cysteine as soon as sulfide becomes available.
Caption: Regulation of the Cysteine Synthase Complex by O-acetylserine.
Field-Proven Experimental Protocols
The following protocols provide robust, validated workflows for the study of OASS. These methods are designed to ensure reproducibility and scientific integrity.
Protocol 1: Recombinant Expression and Purification of OASS
This protocol describes a general method for producing and purifying N-terminally His-tagged OASS from E. coli, a common and effective expression system.[9][11]
A. Expression
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the OASS gene fused to a hexahistidine (6xHis) tag (e.g., in a pET vector).
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony. Incubate overnight at 37°C with shaking (200 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.[12]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM. Reduce the temperature to 22°C and continue incubation overnight to enhance soluble protein expression.[12]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.[3]
B. Purification
-
Lysis: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) per gram of wet cell paste. Add 0.2 mM PLP to ensure the enzyme is fully loaded with its cofactor, along with a protease inhibitor cocktail and lysozyme (1 mg/mL).[3]
-
Homogenization: Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 1 minute off) for a total of 4-5 minutes to lyse the cells.
-
Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble His-tagged OASS.[3]
-
Affinity Chromatography (IMAC): Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[9]
-
Buffer Exchange/Desalting: Exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM KCl, 1 mM DTT) using a desalting column or dialysis.
-
Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay. Store the purified enzyme in aliquots at -80°C.
Protocol 2: Endpoint Colorimetric Assay for OASS Activity
This assay quantifies OASS activity by measuring the amount of L-cysteine produced using an acid-ninhydrin reagent, which forms a specific pink-colored adduct with cysteine that can be measured spectrophotometrically at 560 nm.[12][13]
A. Reagent Preparation
-
Reaction Buffer: 100 mM MOPS or Tris-HCl, pH 7.6.
-
Substrate Stock Solutions:
-
O-Acetyl-L-serine (OAS): 100 mM in deionized water.
-
Sodium Sulfide (Na₂S): 150 mM in deionized water. Prepare fresh daily due to oxidation.
-
-
Acid-Ninhydrin Reagent: Dissolve 250 mg of ninhydrin in a mixture of 6 mL glacial acetic acid and 4 mL concentrated HCl. This solution is stable for 24 hours at room temperature.
-
L-Cysteine Standard: 10 mM stock solution in Reaction Buffer. Prepare a standard curve (e.g., 0 to 1 mM) for each experiment.
B. Assay Procedure
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture with a final volume of 75 µL. A typical reaction contains:
-
Reaction Buffer
-
10 mM O-Acetyl-L-serine (final concentration)
-
15 mM Sodium Sulfide (final concentration)
-
Purified OASS enzyme (e.g., 0.2 µg)[12]
-
Note: Initiate the reaction by adding the enzyme last.
-
-
Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 10-20 minutes). The time should be within the linear range of product formation.
-
Reaction Quenching & Color Development: Stop the reaction and develop the color by adding 100 µL of the acid-ninhydrin reagent followed by 100 µL of glacial acetic acid.[12]
-
Heating: Tightly cap the tubes or seal the plate and incubate at 95-100°C for 5-10 minutes.[12]
-
Cooling & Measurement: Cool the reactions on ice for 5 minutes.[12] Add 100 µL of 100% ethanol to stabilize the color.[12] Transfer to a cuvette or 96-well plate and measure the absorbance at 560 nm.
-
Quantification: Determine the amount of cysteine produced by comparing the absorbance to the L-cysteine standard curve. One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-cysteine per minute under the specified conditions.
Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the activity assay described in Protocol 4.2 while systematically varying the concentration of one substrate and keeping the other at a saturating concentration.
-
Kₘ for OAS: Keep the concentration of Na₂S constant and high (e.g., 15-20 mM, or ~10-20 times the expected Kₘ). Vary the concentration of OAS over a range that brackets the expected Kₘ (e.g., 0.1 mM to 10 mM).
-
Kₘ for Sulfide: Keep the concentration of OAS constant and high (e.g., 10 mM). Vary the concentration of Na₂S (e.g., 0.05 mM to 5 mM).
-
Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear visualization of the parameters.
Data Presentation: Comparative Enzyme Kinetics
The kinetic parameters of OASS can vary significantly between different organisms and isozymes, reflecting their adaptation to specific metabolic contexts. The following table summarizes representative kinetic data from the literature.
| Enzyme Source | Isozyme | Substrate | Apparent Kₘ (mM) | Specific Activity (U/mg) | Reference |
| Methanosarcina thermophila | - | Sulfide | 0.5 ± 0.08 | 129 | [7] |
| Methanosarcina thermophila | - | O-Acetyl-L-serine | S₀.₅ = ~5.6 | 129 | [7] |
| Datura innoxia (Plant) | A, B, C | Sulfide | Positive Cooperativity | 870 - 893 | [14] |
| Datura innoxia (Plant) | A, B, C | O-Acetyl-L-serine | Positive Cooperativity | 870 - 893 | [14] |
| Arabidopsis thaliana (Plant) | Cytosolic | Sulfide | 0.003 - 0.006 | ~550 - 900 | [15] |
| Arabidopsis thaliana (Plant) | Cytosolic | O-Acetyl-L-serine | 0.31 - 0.69 | ~550 - 900 | [15] |
Note: S₀.₅ is reported for enzymes showing cooperative (sigmoidal) kinetics instead of a simple Kₘ. 1 U = 1 µmol of cysteine produced per minute.
Conclusion
The enzymatic conversion of O-acetyl-L-serine to L-cysteine by OASS is a masterfully regulated and efficient biochemical reaction essential for life in a wide range of organisms. Its PLP-dependent mechanism and its control via the cysteine synthase complex highlight the elegance of metabolic regulation. The validated protocols and comparative data presented in this guide offer researchers a solid foundation for exploring this crucial enzyme, whether for fundamental mechanistic studies, investigating plant metabolism, or pursuing the development of urgently needed antimicrobial therapeutics.
References
-
Kuske, C.R., et al. (1994). Purification and characterization of O-acetylserine sulfhydrylase isoenzymes from Datura innoxia. Journal of Biological Chemistry, 269(8), 6223-6232. [Link]
-
Sauer, F.D., & Spencer, J.F.T. (2001). O-Acetylserine Sulfhydrylase from Methanosarcina thermophila. Journal of Bacteriology, 183(15), 4584–4591. [Link]
-
Li, Q., et al. (2018). Determination of Cysteine by Discoloration Spectrophotometry using Copper(II)-Bis-Cyclohexanone Oxalydihydrazone. E3S Web of Conferences, 38, 03022. [Link]
-
Takahashi, H., et al. (2011). Optical absorbance spectrum of E. coli O-acetylserine sulfhydrylase A. ResearchGate. [Link]
-
Bastholm, R., et al. (2022). Characterisation of O-acetylserine sulfhyrdrylase (CysK) enzymes from bacteria lacking a sulfate reduction pathway. bioRxiv. [Link]
-
Bonner, E.R., et al. (2005). Molecular basis of cysteine biosynthesis in plants: structural and functional analysis of O-acetylserine sulfhydrylase from Arabidopsis thaliana. Journal of Biological Chemistry, 280(44), 36803-36813. [Link]
-
Burkhard, P., et al. (1998). O-Acetylserine Sulfhydrylase: A Potential Target for Antibacterial Drugs. Current Topics in Microbiology and Immunology, 224, 145-161. [Link]
-
Mino, K., & Ishikawa, K. (2003). Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex. FEBS Letters, 551(1-3), 143-148. [Link]
-
Mozzi, A.F., et al. (2020). A Competitive O-Acetylserine Sulfhydrylase Inhibitor Modulates the Formation of Cysteine Synthase Complex. Molecules, 25(22), 5488. [Link]
-
Vetting, M.W., et al. (2005). The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase. Journal of Biological Chemistry, 280(9), 7949-7957. [Link]
-
Olsen, L.R., et al. (2007). Thermodynamics of the interaction between O-acetylserine sulfhydrylase and the C-terminus of serine acetyltransferase. Biochemistry, 46(18), 5466-5475. [Link]
-
Buller, A.R., et al. (2022). Investigation of β‐Substitution Activity of O‐Acetylserine Sulfhydrolase from Citrullus vulgaris. ChemBioChem, 23(8), e202100685. [Link]
-
Rabeh, W.M., & Cook, P.F. (2004). Structure and mechanism of O-acetylserine sulfhydrylase. Journal of Biological Chemistry, 279(26), 26803-26806. [Link]
-
Cook, P.F., & Rabeh, W.M. (2005). Structure and Mechanism of O-Acetylserine Sulfhydrylase. ResearchGate. [Link]
-
Gaitonde, M.K. (1967). A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Biochemical Journal, 104(2), 627-633. [Link]
-
Wikipedia contributors. (2023). Cysteine synthase. Wikipedia. [Link]
-
Cook, P.F. (2005). Pyridoxal 5'-Phosphate-Dependent α,β-Elimination Reactions: Mechanism of O-Acetylserine Sulfhydrylase. Accounts of Chemical Research, 38(7), 577-586. [Link]
-
Jost, R., et al. (2000). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of Experimental Botany, 51(344), 575-583. [Link]
-
Wirtz, M., & Hell, R. (2006). The Plant Cysteine Oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors. ResearchGate. [Link]
-
Jhee, K.H., et al. (2000). A continuous spectrophotometric assay for human cystathionine beta-synthase. Analytical Biochemistry, 282(1), 121-126. [Link]
-
Tai, C.H., et al. (2006). Acid-Base Chemical Mechanism of O-Acetylserine Sulfhydrylases-A and -B from pH Studies. Biochemistry, 45(44), 13248-13258. [Link]
-
Gaitonde, M.K. (1967). A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Biochemical Journal, 104(2), 627–633. [Link]
-
Toney, M.D. (2014). Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. [Link]
-
Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular basis of cysteine biosynthesis in plants: structural and functional analysis of O-acetylserine sulfhydrylase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 11. d8f2dd531f.cbaul-cdnwnd.com [d8f2dd531f.cbaul-cdnwnd.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and characterization of O-acetylserine sulfhydrylase isoenzymes from Datura innoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Protocol for using Z-O-Acetyl-L-serine in solid-phase peptide synthesis
This Application Note is designed for advanced practitioners in peptide chemistry. It addresses the specialized utilization of
Unlike standard Fmoc or Boc derivatives, Z-Ser(Ac)-OH introduces a unique orthogonality profile. The Z (Cbz) group is stable to mild acids and bases, while the
Part 1: Strategic Overview & Chemical Logic
The Orthogonality Profile
The integration of Z-Ser(Ac)-OH requires a clear understanding of its stability relative to standard SPPS conditions. This derivative is often used when the N-terminus must remain protected during aggressive side-chain manipulations or when the serine hydroxyl is a target for post-synthetic modification.
| Protecting Group | Chemical Moiety | Stability (Resistant To) | Lability (Cleaved By) | Role in Protocol |
| Z (Cbz) | TFA, Piperidine, DIEA | HF, HBr/AcOH, H | Permanent N-cap or "Safety" group. | |
| Side-Chain | TFA, dilute acid | Hydrazine, aq. NaOH, NH | Temporary protection; prevents O-acylation. | |
| Linker | Wang/Rink | Basic conditions | 95% TFA (High Acid) | Anchors peptide to solid support. |
Mechanistic Considerations
-
Prevention of
-Acylation: The primary utility of the -acetyl group is to mask the nucleophilic serine hydroxyl.[1] Unprotected serine can undergo -acylation during coupling steps, leading to branched peptides or depsipeptide impurities. -
Racemization Risk: Serine derivatives are prone to racemization via
-elimination or oxazolone formation during activation. The electron-withdrawing -acetyl group can slightly increase the acidity of the -proton, heightening this risk. Low-temperature activation and the use of Oxyma/DIC are recommended over base-heavy uronium salts (HATU/DIEA). -
Acyl Shift: While the Z-group prevents the
-terminus from attacking the side chain ester, subsequent removal of the Z-group (if performed in solution) must be done carefully. If the amine becomes free at neutral/basic pH while the -acetyl is present, an acyl shift can occur, transferring the acetyl group to the N-terminus.
Part 2: Experimental Protocols
Materials Preparation
-
Reagent: Z-Ser(Ac)-OH (Store at -20°C; desiccate before use).
-
Resin: Compatible with Fmoc or Boc strategies (e.g., Wang, Rink Amide, or 2-Chlorotrityl Chloride).[2]
-
Solvents: Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane).
-
Activators: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Avoid HBTU/HATU to minimize racemization.
Protocol A: Coupling Z-Ser(Ac)-OH to Resin-Bound Peptide
Use this protocol to attach Z-Ser(Ac)-OH as the final N-terminal residue.
-
Resin Preparation:
-
Ensure the preceding N-terminal Fmoc/Boc group is removed.
-
Wash resin
with DMF.
-
-
Activation (Pre-activation is critical):
-
Calculate 3.0 equivalents (eq) of Z-Ser(Ac)-OH relative to resin loading.
-
Dissolve amino acid in minimal DMF (0.2 M concentration).
-
Add 3.0 eq of Oxyma Pure.
-
Add 3.0 eq of DIC.
-
Crucial: Allow to activate for 2–3 minutes only. Long activation times promote ester hydrolysis or racemization.
-
-
Coupling:
-
Transfer the activated solution to the resin.[3]
-
Agitate at Room Temperature (RT) for 60–90 minutes .
-
Note: Do not add base (DIEA/NMM) unless absolutely necessary for solubility; bases catalyze acetyl migration.
-
-
Monitoring:
-
Washing:
-
Wash
with DMF.[5] -
Wash
with DCM.
-
Protocol B: Selective Removal of -Acetyl Group (On-Resin)
Perform this step if you need to liberate the Serine hydroxyl for cyclization, phosphorylation, or other modifications while keeping the peptide on-resin and Z-protected.
Reagent: 5% Hydrazine monohydrate (
-
Wash: Wash resin
with DMF to remove traces of acidic/chlorinated solvents. -
Deprotection:
-
Add the 5% Hydrazine/DMF solution to the resin.[4]
-
Agitate for 2
15 minutes . -
Warning: Extended exposure (>1 hour) or higher concentrations (>10%) may cause premature cleavage of the peptide from sensitive linkers (e.g., 2-CTC) or degrade the Z-group (though Z is generally hydrazine-stable).
-
-
Wash:
-
Wash
with DMF (critical to remove hydrazine traces). -
Wash
with DCM.
-
-
Validation:
-
Small-scale cleavage (mini-cleavage) followed by HPLC/MS is the only reliable way to confirm deacetylation, as no colorimetric test exists for free hydroxyls. The mass shift will be -42 Da .
-
Protocol C: Global Cleavage & Z-Group Handling
The Z-group is NOT removed by standard TFA cleavage cocktails.
Scenario 1: Peptide requires Z-protection in final product.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
Procedure: Agitate resin for 2–3 hours. Precipitate in cold diethyl ether.
-
Result: Z-Peptide-OH (with or without Acetyl, depending on Protocol B).
Scenario 2: Removal of Z-Group (Post-Synthetic).
-
Since Z is stable to TFA, it must be removed after cleavage from the resin (unless using HF/HBr on resin).
-
Catalytic Hydrogenolysis (Standard):
-
Dissolve cleaved peptide in MeOH/Water or AcOH.
-
Add 10% Pd/C catalyst (10% w/w of peptide).
-
Bubble
gas or apply slight pressure (balloon) for 2–12 hours. -
Filter catalyst and lyophilize.
-
-
Strong Acid (Alternative): HF (liquid hydrogen fluoride) cleavage at 0°C will remove both the resin linker and the Z-group simultaneously. (Requires specialized HF apparatus).
Part 3: Visualization of Workflow
The following diagram illustrates the decision pathways for processing Z-Ser(Ac)-OH on solid support.
Figure 1: Decision tree for the incorporation and deprotection of Z-Ser(Ac)-OH in SPPS.
Part 4: Troubleshooting & Critical Controls
The Acyl Shift
If the Z-group is removed (e.g., by hydrogenolysis) while the
-
Mechanism: The
-amine attacks the acetyl ester, forming a 5-membered cyclic intermediate, which collapses to the -acetyl derivative. -
Prevention: Maintain acidic conditions (pH < 4) immediately after Z-removal if the
-acetyl must be preserved. Lyophilize from acetic acid.
Racemization Check
If the final peptide shows diastereomeric impurities by HPLC (typically a doublet peak):
-
Cause: High base concentration during coupling.
-
Solution: Switch to DIC/Oxyma (base-free coupling). Ensure the coupling temperature does not exceed 25°C.
Incomplete Hydrazinolysis
If Protocol B fails to fully remove the acetyl group:
-
Diagnosis: Mass spec shows +42 Da peaks.
-
Remedy: Repeat hydrazine treatment with fresh reagents. Ensure the resin is not aggregated (use DCM washes to swell). Alternatively, use 0.1 M NaOH in MeOH/Water for 15 mins (only if the resin linker is base-stable, e.g., PAM resin, not Wang).
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Zheng, J.S., et al. (2013). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science.
-
BenchChem Application Notes. (2025). Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis.
-
Merrifield, R.B. (1963). Solid Phase Peptide Synthesis.[1][3][4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Analysis of Z-O-Acetyl-L-Serine
Introduction & Scope
Z-O-Acetyl-L-serine is a critical chiral intermediate employed in the synthesis of complex peptides and enzymatic substrates.[1][2] Structurally, it consists of an L-serine backbone protected at the
The analysis of this compound presents specific challenges:
-
Hydrolytic Instability: The
-acetyl ester is susceptible to hydrolysis under alkaline conditions or prolonged exposure to aqueous environments. -
Chromophoric Specificity: While the Z-group provides UV absorbance, distinguishing the intact ester from its hydrolyzed byproduct (
-Z-L-Serine) requires high-resolution separation.[1] -
Ionization Behavior: The molecule possesses both a carboxylic acid (acidic) and a carbamate (neutral/basic) moiety, requiring optimized mass spectrometry parameters.
This guide provides a validated workflow for the purity assessment (HPLC-UV) and structural identification (LC-MS/MS) of Z-O-Acetyl-L-serine.[1]
Physicochemical Context
| Property | Description |
| Chemical Formula | |
| Molecular Weight | 281.26 g/mol |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO.[1] Sparingly soluble in water. |
| UV Maxima | ~254 nm (Benzyl ring), ~210 nm (Carbonyls) |
| pKa | ~3.5 (Carboxylic acid) |
| Stability | Stable at pH 2.0–6.[1]0. Rapid deacetylation at pH > 8.0. |
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways for sample handling and analysis to prevent artifactual degradation.
Figure 1: Analytical workflow emphasizing pH control during sample preparation to prevent ester hydrolysis.
Method A: HPLC-UV Protocol (Purity & Quantification)[1]
This method is designed for Quality Control (QC) release testing. It utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the terminal carboxylic acid, ensuring sharp peak shapes and retention.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent | High surface area for resolving hydrophobic Z-group derivatives.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA suppresses silanol activity and protonates the -COOH group.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides lower backpressure and better selectivity for aromatics than MeOH.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
| Detection | UV @ 254 nm | Specific to the Benzyl (Z) chromophore; reduces baseline drift compared to 210 nm.[1] |
| Injection Vol | 5–10 µL | Dependent on concentration.[1] |
Gradient Table[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 15.0 | 80 | Linear Gradient |
| 16.0 | 95 | Wash |
| 18.0 | 95 | Wash |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | End |
Sample Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of Z-O-Acetyl-L-serine into a 20 mL scintillation vial.
-
Dissolution: Add 10 mL of Acetonitrile (HPLC Grade). Sonicate briefly (max 30 seconds) to dissolve. Note: Avoid dissolving directly in water to prevent hydrolysis.
-
Working Solution: Dilute the stock 1:1 with Water containing 0.1% TFA. Final concentration: 0.5 mg/mL.
-
Stability: Analyze within 4 hours of preparation.
Method B: LC-MS/MS Protocol (Identification)[1]
Mass spectrometry is required for structural confirmation and identification of degradation products (e.g., Z-Serine).
MS Source Parameters (ESI+)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive (+ve) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
Fragmentation Logic & Transitions
The fragmentation of Z-O-Acetyl-L-serine follows predictable pathways useful for Multiple Reaction Monitoring (MRM).
Precursor Ion:
-
Primary Transition (Quantifier): Loss of the benzyl carbamate group to form the Tropylium ion .
-
Transition:
-
Collision Energy (CE): ~20–25 eV
-
-
Secondary Transition (Qualifier): Neutral loss of Acetic Acid (
, 60 Da) from the side chain.-
Transition:
-
Collision Energy (CE): ~10–15 eV
-
Fragmentation Pathway Diagram[1]
Figure 2: ESI+ Fragmentation pathway showing the generation of the diagnostic Tropylium ion and the acetic acid neutral loss.
Results Interpretation & Troubleshooting
Retention Time Characteristics
Under the conditions in Method A:
-
Impurity (Z-L-Serine): Elutes earlier (~6–7 min) due to the loss of the hydrophobic acetyl group and the presence of the free hydroxyl.
-
Target (Z-O-Acetyl-L-Serine): Elutes later (~10–11 min) due to the increased hydrophobicity of the ester.[1]
Common Issues
| Observation | Root Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase conditions (20% ACN). |
| Peak Tailing | Silanol interaction | Ensure TFA or Formic Acid is present in both mobile phases (0.1%).[1] |
| New Peak @ ~6 min | Hydrolysis | Check sample pH. Ensure autosampler is cooled to 4°C. Avoid leaving samples in aqueous buffer >4 hours. |
| Low MS Signal | Ion Suppression | If using TFA in LC-MS, switch to 0.1% Formic Acid (TFA suppresses ESI signal).[1] |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 65249, Acetylserine. Retrieved from [Link]
Sources
Application of Z-O-Acetyl-L-serine in neurobiology and neuroscience research
Application Note: Z-O-Acetyl-L-serine in Neurochemical Engineering & Enzymology
Part 1: Executive Summary & Technical Profile
Z-O-Acetyl-L-serine (
Chemical Profile
| Property | Specification |
| IUPAC Name | (2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid |
| CAS Number | 19645-29-5 |
| Molecular Formula | C |
| Molecular Weight | 281.26 g/mol |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1] |
| Stability | Stable at -20°C. Hydrolytically sensitive (ester bond) at pH > 8.0. |
| Key Function | Orthogonal protection for SPPS; Esterase substrate; Cysteine synthase probe. |
Part 2: Mechanism of Action & Biological Logic
Precision Peptide Synthesis in Neurobiology
In the synthesis of neurodegenerative disease markers (e.g., Phospho-Tau fragments), free hydroxyl groups on Serine residues often lead to O-acylation side reactions , resulting in branched peptides or depsipeptides that ruin yield and purity.
-
The Solution: Z-O-Acetyl-L-serine "caps" the hydroxyl group with an acetyl ester. This prevents side-reactions during coupling. The acetyl group can be selectively removed later (using hydrazine or mild base) or kept to mimic post-translational acetylation.
-
The Z-Group Advantage: The Benzyloxycarbonyl (Z) group is stable to the mild acidic conditions used to remove Boc groups, allowing for complex "Boc/Z" hybrid synthesis strategies often required for long neuropeptides.
Esterase Profiling in Neural Tissue
Neural tissues are rich in serine hydrolases (AChE, BChE, Lipases). Z-O-Acetyl-L-serine acts as a generic esterase substrate .
-
Mechanism: Esterases cleave the
-acetyl group, releasing acetic acid and Z-L-Serine. -
Utility: By comparing the hydrolysis rate of Z-O-Acetyl-L-serine against specific inhibitors (e.g., Donepezil for AChE), researchers can determine the total non-specific esterase activity in a brain lysate, distinguishing it from specific neurotransmitter degradation.
Part 3: Experimental Protocols
Protocol A: Synthesis of Acetylated Neuropeptide Analogs (Solid Phase)
Objective: Incorporate Serine residues into a Substance P analog without O-acylation side reactions.
Reagents:
-
Z-O-Acetyl-L-serine (0.1 M in DMF).
-
Resin: Wang Resin (pre-loaded).
-
Coupling Agents: DCC/HOBt.
-
Deprotection: HBr/Acetic Acid (for Z-group removal at end) or Hydrazine (for O-acetyl removal).
Workflow:
-
Resin Swelling: Swell 100 mg Wang resin in DCM for 30 min.
-
Activation: Dissolve Z-O-Acetyl-L-serine (3 eq) and HOBt (3 eq) in DMF. Add DCC (3 eq) and stir at 0°C for 10 min.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.
-
Critical Check: Perform Kaiser Test. If blue, repeat coupling.
-
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine.
-
Chain Elongation: Proceed with standard SPPS cycles.
-
Cleavage:
-
Option A (Keep Acetyl): Cleave with TFA/Scavengers. Result:
-Acetyl-Serine peptide (Acetylation mimic). -
Option B (Free Serine): Treat resin with 5% Hydrazine in DMF (2 x 10 min) before final cleavage to remove the
-acetyl group, yielding pure Serine.
-
Protocol B: Potentiometric Esterase Activity Assay
Objective: Measure total serine esterase activity in rat brain homogenate using Z-O-Acetyl-L-serine as a substrate.
Materials:
-
Substrate Solution: 10 mM Z-O-Acetyl-L-serine in 5% DMSO/PBS (pH 7.4).
-
Enzyme Source: Rat cortex homogenate (1 mg/mL protein).
-
Indicator: Phenol Red (0.01%).
-
Instrumentation: Microplate Reader (Absorbance 560 nm).
Step-by-Step:
-
Preparation: Dilute brain homogenate 1:10 in PBS.
-
Blanking: In a 96-well plate, add 50 µL Substrate Solution + 50 µL PBS (No Enzyme Control).
-
Reaction: Add 50 µL Substrate Solution + 50 µL Brain Homogenate.
-
Monitoring: Immediately measure Absorbance at 560 nm (Phenol Red turns yellow as Acetic Acid is released and pH drops).
-
Kinetics: Read every 30 seconds for 20 minutes at 37°C.
-
Quantification:
(Where is the extinction coefficient of Phenol Red at pH 7.4).
Part 4: Data Visualization & Pathways
Figure 1: Enzymatic Hydrolysis & Signaling Logic
This diagram illustrates the dual utility of Z-O-Acetyl-L-serine: as a substrate for esterases releasing acetate (measurable signal) and as a protected precursor in peptide synthesis.
Caption: Figure 1. Dual application pathways: Enzymatic hydrolysis for esterase profiling (Top) and orthogonal protection strategy for high-purity neuropeptide synthesis (Bottom).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility in Assay Buffer | Compound is lipophilic due to Z-group. | Predissolve in 100% DMSO (100x stock) before diluting into PBS. Final DMSO < 1%. |
| Spontaneous Hydrolysis | pH of buffer is too high (>8.0). | Maintain assay pH at 7.0–7.4. Store stock solutions in acidic conditions (0.1% acetic acid). |
| Incomplete Coupling (Synthesis) | Steric hindrance of Z-group. | Use stronger activation (HATU/HOAt) instead of DCC. Increase reaction time to 4 hours. |
| Racemization | Base-catalyzed abstraction of | Avoid using strong bases (like TEA) during coupling. Use DIPEA and keep temperature at 0°C during activation. |
Part 6: References
-
Frontiers in Neuroscience. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent.[][3][4][5] (Contextual grounding for Serine pathways). Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Mechanisms of L-Serine-Mediated Neuroprotection. Retrieved from [Link]
Sources
- 1. O-Acetylserine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 4. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the effect of Z-O-Acetyl-L-serine on cancer cell metabolism
Application Note: Investigating the Metabolic Modulatory Effects of Z-O-Acetyl-L-serine in Cancer Models
Executive Summary & Scientific Rationale
Z-O-Acetyl-L-serine (N-Benzyloxycarbonyl-O-acetyl-L-serine) presents a unique chemical scaffold for probing cancer cell metabolism. Structurally, it combines a lipophilic N-terminal protecting group (Cbz/Z) with an acetylated hydroxyl side chain. In the context of oncology, where serine auxotrophy and upregulation of one-carbon metabolism are hallmarks of aggressive phenotypes (e.g., Triple-Negative Breast Cancer, Glioblastoma), this compound serves as a critical investigational probe.
Mechanistic Hypothesis: The bioactivity of Z-O-Acetyl-L-serine likely stems from two potential modes of action which this guide is designed to elucidate:
-
Transporter Interference: The bulky Z-group may allow the molecule to bind but not translocate through upregulated serine transporters (e.g., ASCT2/SLC1A5 or ATB⁰,⁺/SLC6A14 ), acting as a competitive inhibitor of serine uptake.
-
Intracellular Prodrug Activity: Due to its ester linkage, Z-O-Acetyl-L-serine may act as a substrate for intracellular esterases, releasing Acetate (a substrate for Acetyl-CoA Synthetase 2, ACSS2) and Z-Serine (a potential non-metabolizable analog that may sequester SHMT1/2 enzymes).
This application note provides a rigorous, self-validating workflow to determine the specific metabolic impact of Z-O-Acetyl-L-serine, moving from cytotoxicity screens to high-resolution flux analysis.
Experimental Workflow Strategy
To ensure data integrity, the investigation is structured into three phases.
-
Phase I: Viability & Dose-Finding: Establish the therapeutic window and IC50.
-
Phase II: Target Engagement (Transport): Determine if the compound competes with natural serine for cellular entry.
-
Phase III: Metabolic Flux Analysis: Quantify the functional consequences on Glycolysis, OXPHOS, and One-Carbon pathways.
Workflow Visualization
Figure 1: Strategic workflow for characterizing the metabolic impact of Z-O-Acetyl-L-serine.
Detailed Protocols
Protocol A: Preparation of Z-O-Acetyl-L-serine Stock
-
Solubility Note: The Z-group confers hydrophobicity. Dissolve in high-grade DMSO.
-
Stock Concentration: 100 mM in DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
-
Control: Prepare a "Vehicle Control" containing DMSO equivalent to the highest treatment concentration (final DMSO < 0.5%).
Protocol B: Serine Transporter Competition Assay (Radioactive Tracer)
Objective: Determine if Z-O-Acetyl-L-serine inhibits the uptake of physiological serine via ASCT2 or SLC6A14.
Materials:
-
C-L-Serine or
H-L-Serine (PerkinElmer/Moravek). -
Krebs-Ringer-HEPES (KRH) buffer (Na+-free for ASCT2 specificity, Na+-containing for total uptake).
-
Target Cells: A549 (Lung) or MDA-MB-468 (Breast) – known for high serine demand.
Procedure:
-
Seeding: Plate
cells/well in 24-well plates. Culture overnight. -
Equilibration: Wash cells 2x with warm KRH buffer. Incubate for 10 min at 37°C to deplete intracellular amino acids.
-
Treatment: Add KRH buffer containing:
-
Trace
C-Serine (e.g., 0.5 Ci/mL). -
Unlabeled L-Serine (physiological control, 100
M). -
Z-O-Acetyl-L-serine (Titration: 10, 50, 100, 500
M).
-
-
Uptake: Incubate for exactly 5 minutes (initial rate conditions).
-
Termination: Aspirate rapidly and wash 3x with ice-cold PBS.
-
Lysis: Add 200
L 0.1 M NaOH. -
Quantification: Transfer lysate to scintillation vials with EcoScint fluid and count CPM.
Data Analysis: Calculate % Uptake relative to Vehicle Control.
-
Interpretation: If Z-O-Acetyl-L-serine reduces
C-Serine signal dose-dependently, it acts as a transporter blocker.
Protocol C: Real-Time Metabolic Flux Analysis (Seahorse XF)
Objective: Assess the impact on Glycolysis (ECAR) and Mitochondrial Respiration (OCR). Z-O-Acetyl-L-serine may release acetate (fueling respiration) or inhibit serine-driven anaplerosis (reducing respiration).
Platform: Agilent Seahorse XFe96 Analyzer. Kit: Mito Stress Test Kit.
Procedure:
-
Seeding: Plate cells in XF96 plates (density optimized, typically 10-20k/well).
-
Pre-treatment: Treat cells with Z-O-Acetyl-L-serine (at IC20 concentration) for 4 hours or 24 hours prior to assay.
-
Assay Medium: XF DMEM (pH 7.4) containing 10 mM Glucose, 2 mM Glutamine, 1 mM Pyruvate.
-
Injection Strategy:
-
Port A: Oligomycin (1.5
M) – ATP Synthase inhibitor. -
Port B: FCCP (1.0
M) – Uncoupler (Max Respiration). -
Port C: Rotenone/Antimycin A (0.5
M) – ETC inhibitors.
-
-
Normalization: Normalize rates to total protein (BCA assay) or cell count (Hoechst staining).
Expected Results Table:
| Parameter | Z-OAS Effect (Hypothetical) | Biological Interpretation |
| Basal Respiration (OCR) | Decrease | Inhibition of TCA cycle fueling (Serine |
| Max Respiration | Decrease | Reduced spare respiratory capacity; mitochondrial stress. |
| Glycolysis (ECAR) | Increase | Compensatory upregulation of glycolysis (Warburg) due to OXPHOS defect. |
| ATP Production | Decrease | Energy crisis induced by metabolic inhibition. |
Mechanistic Pathway Analysis
To interpret the data, one must understand where Z-O-Acetyl-L-serine intersects with the One-Carbon Metabolism pathway.
Pathway Visualization
Figure 2: Potential interaction points of Z-O-Acetyl-L-serine within the Serine-Glycine-One Carbon network.
Data Interpretation & Troubleshooting
-
Issue: High cytotoxicity observed at low concentrations (< 10
M).-
Cause: The "Z" group may induce non-specific membrane disruption or the released acetate is causing cytosolic acidification.
-
Validation: Check pH of media; perform Annexin V staining to distinguish apoptosis from necrosis.
-
-
Issue: No effect on Serine uptake but significant metabolic shift.
-
Cause: The compound is entering via passive diffusion (due to Z-group lipophilicity) and acting on intracellular enzymes (SHMT) rather than surface transporters.
-
Validation: Perform LC-MS metabolomics. If SHMT is inhibited, expect a buildup of Serine and depletion of Glycine and GSH .
-
References
-
Mattaini, K. R., et al. (2016). "Serine metabolism in health and disease." Science, 354(6311). Link
-
Possemato, R., et al. (2011). "Functional genomics reveal that the serine synthesis pathway is essential in breast cancer." Nature, 476, 346–350. Link
-
Karunakaran, S., et al. (2011). "SLC6A14 (ATB0,+) as a target for treatment of colorectal cancer." Biochemical Journal, 438(2), 327-335. Link
-
Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell, 159(7), 1591-1602. Link
-
Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." Link
Precision Profiling of Serine Proteases: Z-O-Acetyl-L-serine in Inhibitor Design and Kinetic Validation
Introduction: The Serine Trap
In the development of serine protease inhibitors (e.g., for coagulation factors, viral proteases, or metabolic enzymes), the accuracy of kinetic data is often compromised by a lack of precision in determining the active enzyme concentration. Unlike total protein concentration, which includes zymogens and denatured forms, the active site concentration is the only metric that matters for determining inhibitor stoichiometry (
Z-O-Acetyl-L-serine (and its activated ester derivatives) occupies a critical niche in this workflow.[1] It serves a dual purpose:
-
Mechanistic Probe: As a substrate for "burst phase" active site titration, leveraging the esterase activity of serine proteases.
-
Synthetic Scaffold: As a chiral precursor for synthesizing transition-state analog inhibitors (e.g., peptide aldehydes) and irreversible alkylating agents (e.g., chloromethyl ketones).
This guide details the mechanistic basis for using Z-O-Acetyl-L-serine derivatives and provides a validated protocol for active site titration—a prerequisite for any high-quality inhibition study.
Mechanistic Basis: The Acyl-Enzyme Intermediate[2][3][4][5]
Serine proteases (chymotrypsin-like, subtilisin-like) operate via a "Ping-Pong" mechanism involving a covalent Acyl-Enzyme Intermediate .[2] While these enzymes naturally cleave amide bonds (peptides), they hydrolyze ester bonds significantly faster.
When Z-O-Acetyl-L-serine (specifically its activated ester forms, such as p-nitrophenyl ester) is used, the reaction proceeds in two distinct steps:
-
Acylation (Fast): The enzyme's active site Serine-195 attacks the ester carbonyl, releasing the leaving group (the "burst").
-
Deacylation (Slow): Water hydrolyzes the acyl-enzyme complex to regenerate the free enzyme.
By designing the substrate such that Deacylation (
Pathway Visualization: The Serine Protease Catalytic Cycle[6]
Figure 1: The catalytic cycle of serine proteases. In ester substrates derived from Z-O-Acetyl-L-serine, the Acylation step (
Application Note: Active Site Titration
Before screening a library of potential inhibitors, you must validate your enzyme preparation. A common error in drug development is assuming 100% commercial enzyme purity, leading to calculated
Why Z-O-Acetyl-L-serine? While p-nitrophenyl acetate (pNPA) is a generic titrant, it is non-specific and unstable. Derivatives based on N-Cbz-L-Serine (Z-Ser) provide a "peptidomimetic" scaffold that binds more specifically to the S1/S2 pockets of proteases like Chymotrypsin and Elastase, reducing non-specific background hydrolysis.
The "Burst" Assay Principle
When the enzyme is mixed with an excess of the ester substrate:
-
Pre-Steady State (Burst): Every active enzyme molecule reacts once, releasing one equivalent of the leaving group (e.g., nitrophenol or
). -
Steady State: The enzyme turns over slowly.
-
Calculation: Extrapolating the steady-state rate back to time zero (y-intercept) gives the concentration of the leaving group released during the burst, which equals
.
Protocol: Active Site Titration using Z-Serine Esters
This protocol uses a spectrophotometric "burst" assay. If using Z-O-Acetyl-L-serine directly (where the leaving group is not chromogenic), a pH-stat method or coupled indicator (Phenol Red) is required. This protocol assumes the use of a chromogenic activated ester derived from the Z-Ser scaffold (e.g., Z-Ser-ONp).
Materials
-
Enzyme: Target Serine Protease (e.g., Chymotrypsin, Trypsin, or recombinant candidate).
-
Substrate: Z-L-Ser-ONp (N-Benzyloxycarbonyl-L-serine-p-nitrophenyl ester).
-
Note: If synthesizing, react Z-Ser-OH with p-nitrophenol using DCC coupling.
-
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM CaCl₂ (Calcium often stabilizes serine proteases).
-
Solvent: Dry Acetonitrile or DMSO (for substrate stock).
-
Equipment: UV-Vis Spectrophotometer capable of kinetic monitoring at 400-410 nm.
Step-by-Step Methodology
-
Preparation of Stocks:
-
Dissolve the enzyme in cold buffer to an approximate concentration of 10–50 µM. Keep on ice.
-
Prepare a 10 mM stock of the Z-Ser-ester substrate in dry acetonitrile.
-
-
Baseline Establishment:
-
In a quartz cuvette, add 980 µL of Buffer.
-
Add 10 µL of Substrate Stock (Final [S] = 100 µM).
-
Monitor Absorbance at 402 nm for 60 seconds to measure spontaneous hydrolysis (background).
-
-
Reaction Initiation:
-
Add 10 µL of Enzyme Stock rapidly. Mix by inversion (do not vortex vigorously).
-
Immediately start recording Absorbance at 402 nm.
-
Data Rate: Collect points every 0.1 to 0.5 seconds for the first 2 minutes.
-
-
Data Analysis (The Burst Calculation):
-
Plot Absorbance (
) vs. Time ( ). -
You will observe a rapid initial increase (Burst) followed by a linear slope (Steady State).[3]
-
Fit the linear portion (Steady State) to the equation:
. -
Extrapolate the line to
. The intercept ( ) represents the "Burst Amplitude" ( ).
-
-
Quantification: Calculate active enzyme concentration
using Beer-Lambert Law:-
: Extinction coefficient of p-nitrophenol (approx.
at pH 8.0; adjust for your specific pH). - : Path length (1 cm).
-
: Extinction coefficient of p-nitrophenol (approx.
Synthetic Utility: From Scaffold to Warhead
For medicinal chemists, Z-O-Acetyl-L-serine is not just a substrate; it is a chiral pool starting material.[1] The O-acetyl group acts as a placeholder or leaving group precursor.
Workflow: Synthesis of Peptide Chloromethyl Ketones (Irreversible Inhibitors)
Chloromethyl ketones (CMKs) are classic affinity labels that alkylate the active site Histidine.
-
Starting Material: N-Cbz-O-Acetyl-L-serine.
-
Activation: React with Isobutyl chloroformate to form the mixed anhydride.
-
Diazotization: Treat with Diazomethane (
) to form the diazoketone. -
Conversion: React with dry HCl to form the Chloromethyl Ketone (Z-Ser(Ac)-CH₂Cl).
-
Mechanism: The inhibitor binds to the enzyme; the Histidine imidazole attacks the methylene carbon, displacing chloride and forming a covalent irreversible bond.
Safety Note: Diazomethane is explosive and toxic. This synthesis requires specialized glassware (fire-polished) and safety protocols.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Burst Observed | Enzyme is inactive or Substrate hydrolysis is too fast ( | Ensure enzyme is fresh. Switch to a substrate with a better leaving group or lower pH to slow deacylation. |
| High Background Rate | Spontaneous hydrolysis of the ester. | Use fresh substrate stock. Verify buffer pH is not > 8.0. |
| Non-Linear Steady State | Product inhibition or enzyme instability. | Reduce assay time. Add BSA (0.1%) to prevent enzyme adsorption to cuvette walls. |
| Stoichiometry > 1.0 | Non-specific binding or impure substrate. | Purify substrate via HPLC. Ensure "Burst" is extrapolated from the linear steady state, not the raw max absorbance. |
References
-
Hedstrom, L. (2002).[4] Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524.[4] [Link]
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. [Link]
-
Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry, 236, 2930-2935. [Link]
-
Case, A., & Stein, R. L. (2003).[5] Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin.[5] Biochemistry, 42(16), 4727–4732.[5] [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 3. csun.edu [csun.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo studies and animal models using Z-O-Acetyl-L-serine
Application Note: Pharmacokinetic Profiling and Metabolic Stability of Z-O-Acetyl-L-serine in Animal Models
Executive Summary
Z-O-Acetyl-L-serine (N-Benzyloxycarbonyl-O-acetyl-L-serine) is a chemically protected amino acid derivative primarily utilized as a chiral building block in the synthesis of bioactive peptides and as a model substrate for evaluating esterase-mediated prodrug activation.[] While often encountered as a reagent in solid-phase peptide synthesis (SPPS), its structural components—an N-terminal Carbobenzyloxy (Z/Cbz) protecting group and an O-acetyl ester—make it an invaluable probe for investigating plasma esterase activity and serine-ester prodrug stability in preclinical animal models.[]
This guide details the protocols for using Z-O-Acetyl-L-serine to assess enzymatic hydrolysis ex vivo (plasma stability) and in vivo (pharmacokinetics), providing a template for optimizing serine-based prodrugs.[]
Chemical & Biological Context
Structural Significance
-
N-Terminus (Z/Cbz Group): Provides lipophilicity, mimicking the hydrophobic core of peptide drugs and preventing N-terminal degradation by aminopeptidases.[]
-
Side Chain (O-Acetyl): Represents a labile ester linkage.[] In drug design, hydroxyl groups of serine are often acetylated to improve membrane permeability (prodrug strategy).[] Z-O-Acetyl-L-serine serves as a model to test how quickly this acetyl group is cleaved by ubiquitous carboxylesterases in rodent plasma.[]
Distinction from Related Metabolites
Researchers must distinguish Z-O-Acetyl-L-serine from biologically active analogs:
-
O-Acetyl-L-serine (OAS): A central metabolite in bacterial/plant sulfur assimilation (cysteine synthase pathway).[] Lacks the Z-group.[]
-
Azaserine (O-diazoacetyl-L-serine): A glutamine antagonist and potent toxin used to induce pancreatic tumors in animal models.[]
-
Z-O-Acetyl-L-serine: The focus of this guide; a synthetic probe for stability and synthesis.[][]
Mechanism of Action: Esterase-Mediated Hydrolysis[1]
When administered in vivo or incubated in plasma, Z-O-Acetyl-L-serine undergoes hydrolysis driven by plasma esterases (e.g., Butyrylcholinesterase, Carboxylesterase).[] The rate of this reaction predicts the half-life of similar ester-based prodrugs.[]
Pathway Diagram (DOT):
Caption: Hydrolytic conversion of Z-O-Acetyl-L-serine to Z-L-Serine by plasma esterases, serving as a kinetic model for prodrug activation.
Experimental Protocols
Protocol A: Ex Vivo Plasma Stability Assay
Objective: Determine the half-life (
Materials:
-
Compound: Z-O-Acetyl-L-serine (Purity >98%).[][]
-
Matrix: Pooled CD-1 Mouse Plasma (Lithium Heparin).[]
-
Internal Standard (IS): Z-L-Phenylalanine or Warfarin.[]
-
Solvent: DMSO (stock), Acetonitrile (precipitation).[]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Z-O-Acetyl-L-serine in DMSO to 10 mM. Dilute to 100 µM in PBS (pH 7.4) as a working solution.
-
Incubation:
-
Pre-warm 495 µL of plasma to 37°C in a water bath.
-
Spike with 5 µL of working solution (Final conc: 1 µM).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Vortex for 30 seconds; Centrifuge at 4,000 rpm for 10 min at 4°C.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.[]
-
Monitor Transitions:
-
Parent (Z-O-Acetyl-L-serine): [M+H]+ ~282.1[]
-
Metabolite (Z-L-Serine): [M+H]+ ~240.1[]
-
-
-
Calculation: Plot ln(% remaining) vs. time to calculate
and .
Protocol B: In Vivo Pharmacokinetics (Rodent Model)
Objective: Evaluate the systemic clearance and volume of distribution of the Z-protected scaffold.
Animal Model: Male Sprague-Dawley Rats (n=3 per group), cannulated (jugular vein).[]
Workflow Diagram (DOT):
Caption: Pharmacokinetic workflow for assessing Z-O-Acetyl-L-serine stability and distribution in vivo.
Detailed Steps:
-
Formulation: Dissolve Z-O-Acetyl-L-serine in 5% DMSO. Slowly add 40% PEG400, then 55% Saline.[] Ensure clear solution (sonicate if necessary).
-
Dosing: Administer 2 mg/kg via tail vein or jugular cannula.[]
-
Sampling: Collect 0.2 mL blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA tubes.
-
Processing: Centrifuge immediately (plasma esterases are active!). Freeze plasma at -80°C until analysis.
-
Data Analysis: Use WinNonlin or similar software to determine AUC, CL, and Vss.[]
-
Note: High conversion to Z-L-Serine indicates rapid esterase metabolism, validating the "O-Acetyl" group as a labile prodrug moiety.[]
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| Rapid disappearance of Parent (<5 min) | High esterase susceptibility.[] | The O-acetyl group is too labile for sustained delivery; consider steric hindrance (e.g., O-pivaloyl) for future designs.[] |
| Low recovery of Z-Serine | Non-esterase clearance or poor solubility.[] | Check for precipitation in the dosing vehicle.[] Verify MS ionization of Z-Serine. |
| High stability in plasma | Resistance to hydrolysis.[] | Useful for stable peptide design but poor for prodrug strategies requiring release.[] |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[] (Authoritative source on Z/Cbz group stability and removal). []
-
Rautio, J., et al. (2008).[] "Prodrugs: design and clinical applications."[] Nature Reviews Drug Discovery, 7(3), 255-270.[] (Mechanistic grounding for esterase-mediated prodrug activation).
-
BOC Sciences. (2023).[] "Z-O-acetyl-L-serine Product Data Sheet." (Chemical properties and solubility data).
-
Beaumont, K., et al. (2003).[] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.[]
Disclaimer: Z-O-Acetyl-L-serine is intended for research use only (RUO).[][3] It is not approved for therapeutic use in humans.[][3] All in vivo studies described must be approved by an Institutional Animal Care and Use Committee (IACUC).[]
Sources
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of Z-O-Acetyl-L-serine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Z-O-Acetyl-L-serine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical building block for peptide synthesis and drug development.[1] As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and optimize your yields.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of Z-O-Acetyl-L-serine can be attributed to a variety of factors, from incomplete reactions to product degradation during workup and purification. This section provides a systematic approach to identifying and resolving these common issues.
Question 1: My reaction is incomplete, and I observe a significant amount of unreacted Z-L-serine. What are the potential causes and how can I drive the reaction to completion?
Answer:
Incomplete O-acetylation is a frequent cause of low yields. The hydroxyl group of serine is a secondary alcohol, and its reactivity can be sterically hindered. Several factors can contribute to an incomplete reaction:
-
Insufficient Acetylating Agent: The stoichiometry of the acetylating agent is critical. While a slight excess is often used, a large excess may lead to side reactions.
-
Inadequate Catalyst or Base: In methods employing acetic anhydride, a base such as pyridine acts as both a solvent and a catalyst.[2][3] If the pyridine is not anhydrous or of high purity, its effectiveness can be diminished. For reactions that are sluggish, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[4][5]
-
Low Reaction Temperature or Insufficient Reaction Time: Acetylation of a secondary alcohol may require elevated temperatures and/or longer reaction times to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Reagent Stoichiometry:
-
Start with 1.1 to 1.5 equivalents of acetic anhydride or acetyl chloride relative to Z-L-serine.
-
If using a catalyst like DMAP, a loading of 0.1 equivalents is a good starting point.
-
-
Reaction Temperature and Time:
-
Begin the reaction at 0°C and allow it to slowly warm to room temperature.
-
If the reaction is slow at room temperature, consider gently heating the reaction mixture to 40-50°C.
-
Monitor the reaction progress every 1-2 hours using TLC (see "Analytical Protocols" section for details). The reaction is complete when the starting material spot is no longer visible.
-
-
Catalyst Addition:
-
If the reaction stalls, the addition of DMAP can be highly effective. Dissolve the DMAP in a small amount of the reaction solvent and add it to the reaction mixture.
-
Question 2: I've successfully acetylated the hydroxyl group, but my final yield is still low after workup and purification. What could be causing product loss?
Answer:
Loss of Z-O-Acetyl-L-serine during the workup and purification stages is a common problem, primarily due to the lability of the O-acetyl group.
-
Hydrolysis during Aqueous Workup: The ester linkage of the O-acetyl group is susceptible to hydrolysis, particularly under neutral to basic pH conditions. During the aqueous workup to remove excess reagents and byproducts, prolonged exposure to water or basic solutions (like sodium bicarbonate washes) can cleave the acetyl group, reverting the product to Z-L-serine.
-
O→N-Acetyl Migration: Under basic conditions, an intramolecular rearrangement can occur where the acetyl group migrates from the hydroxyl oxygen to the nitrogen of the carbamate, forming N-acetyl-Z-L-serine. This side product is often difficult to separate from the desired product.
-
Losses during Crystallization: Improper solvent selection or cooling procedures during crystallization can lead to incomplete precipitation of the product or the formation of an oil, making isolation difficult.
Troubleshooting Protocol: Minimizing Product Loss During Isolation
-
Aqueous Workup:
-
Perform aqueous washes quickly and at low temperatures (using ice-cold water or brine).
-
If a basic wash is necessary to remove acidic impurities, use a weak base like a saturated sodium bicarbonate solution and minimize the contact time. Immediately follow with a wash with cold, dilute acid (e.g., 1M HCl) to neutralize the base and then with cold brine.
-
-
Solvent Removal:
-
After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating under reduced pressure. Residual water can contribute to hydrolysis.
-
-
Crystallization:
-
A common solvent system for the crystallization of similar amino acid derivatives is ethyl acetate/hexane or dichloromethane/hexane.
-
Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) and slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature or in a refrigerator to induce crystallization. Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation.
-
Question 3: My final product is an oil and I'm struggling to crystallize it. What can I do?
Answer:
The inability to obtain a crystalline solid can be due to the presence of impurities that inhibit crystal lattice formation or the inherent properties of the molecule.
-
Presence of Impurities: Residual solvent, unreacted starting materials, or side products can act as impurities that prevent crystallization.
-
Incorrect Solvent System: The choice of solvent for crystallization is crucial. The ideal solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures.
Troubleshooting Protocol: Inducing Crystallization
-
Purification Prior to Crystallization: If impurities are suspected, consider purifying the crude product by flash column chromatography on silica gel before attempting crystallization. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Solvent Screening for Crystallization:
-
Take a small amount of the oil and test its solubility in various solvents (e.g., ethyl acetate, dichloromethane, diethyl ether, hexane, toluene).
-
Attempt to find a single solvent from which the product will crystallize upon cooling or a two-solvent system (one in which the product is soluble and one in which it is not) for recrystallization.
-
-
Seeding: If you have previously obtained a small amount of solid product, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.
-
Trituration: Dissolve the oil in a solvent in which it is highly soluble (e.g., dichloromethane) and then add a solvent in which it is insoluble (e.g., hexane) dropwise while vigorously stirring. This can sometimes cause the product to precipitate as a solid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the O-acetylation of Z-L-serine?
The reaction of Z-L-serine with acetic anhydride in the presence of pyridine is a widely used and generally reliable method.[3] Pyridine serves as both the solvent and a basic catalyst to activate the hydroxyl group and neutralize the acetic acid byproduct. For enhanced reactivity, a catalytic amount of DMAP can be added.[5]
Q2: What are the main side reactions to be aware of during the synthesis?
The primary side reactions include:
-
N-Acetylation: Although the carbobenzyloxy (Z) group protects the amine, under harsh conditions, acetylation of the nitrogen can occur. This is less common than O-acetylation.
-
Elimination to Dehydroalanine: Under basic conditions and/or elevated temperatures, β-elimination of the acetylated hydroxyl group can occur to form the dehydroalanine derivative.[6]
-
Racemization: While the risk is generally low under standard acetylation conditions, prolonged exposure to strong bases or high temperatures could potentially lead to some degree of racemization at the α-carbon.[7][8][9]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[10] A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acids. The starting material (Z-L-serine) will have a lower Rf value than the product (Z-O-Acetyl-L-serine) due to the free hydroxyl group. The spots can be visualized under UV light (due to the Z-group) and/or by staining with a suitable reagent like potassium permanganate or vanillin.[11]
Q4: What are the expected spectroscopic data for Z-O-Acetyl-L-serine?
-
¹H NMR: You should observe characteristic peaks for the Z-group (aromatic protons and the benzylic CH₂), the acetyl group (a singlet around 2.0-2.2 ppm), and the serine backbone (α-CH and β-CH₂). The β-protons will be shifted downfield compared to the starting material due to the deshielding effect of the acetyl group.
-
¹³C NMR: Expect to see signals for the carbonyl carbons of the carboxylic acid, the carbamate, and the acetyl group, in addition to the aromatic and aliphatic carbons.
-
IR Spectroscopy: Look for characteristic C=O stretching frequencies for the carboxylic acid, the carbamate, and the ester. The O-H stretch from the starting material should be absent in the pure product.
Experimental Protocols
Detailed Synthesis Protocol for Z-O-Acetyl-L-serine
This protocol is a representative procedure based on common laboratory practices for O-acetylation.
Materials:
-
Z-L-serine
-
Acetic Anhydride (freshly opened or distilled)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-L-serine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of Z-L-serine).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) to the cooled solution while stirring. If using DMAP (0.1 eq), it can be added at this stage.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add ice-cold water to quench the excess acetic anhydride.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with cold 1M HCl (to remove pyridine), cold water, and cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.
| Parameter | Recommended Range | Rationale |
| Temperature | 0°C to Room Temperature (or up to 50°C) | Starting at a low temperature controls the initial exothermic reaction. Gentle heating can increase the reaction rate if it is slow. |
| Reaction Time | 4 - 12 hours | The reaction time should be determined by TLC monitoring to ensure completion without promoting side reactions. |
| Equivalents of Acetic Anhydride | 1.1 - 1.5 | A slight excess ensures complete conversion of the starting material. |
| Equivalents of DMAP (optional) | 0.05 - 0.1 | Acts as a nucleophilic catalyst to accelerate the reaction. |
Analytical Protocols
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with 1% acetic acid.
-
Visualization: UV light (254 nm) and staining with potassium permanganate solution.
Diagrams
General Synthesis Workflow
Caption: Troubleshooting decision tree for low yields in Z-O-Acetyl-L-serine synthesis.
References
- CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material - Google Patents.
- CN102584613B - Crystallization method for L-serine in stable crystal form - Google Patents.
-
Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine | Request PDF - ResearchGate. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - Beilstein Journals. Available at: [Link]
-
A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available at: [Link]
-
Synthesis of an Enantiomerically Pure Serine-Derived Thiazole - American Chemical Society. Available at: [Link]
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents.
-
The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed. Available at: [Link]
-
N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure. Available at: [Link]
-
What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Initial characterization of histone H3 serine 10 O-acetylation - PMC - NIH. Available at: [Link]
-
How can I get acetylation with acetic anhydride and prydine? - ResearchGate. Available at: [Link]
-
Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate - MDPI. Available at: [Link]
-
Crystallization of Amino Acids - GEA. Available at: [Link]
-
Putative reaction of lysine and arginine residues with acetic anhydride - ResearchGate. Available at: [Link]
-
Acetylation of Amino and Tyrosine Hydroxyl Groups - ResearchGate. Available at: [Link]
-
10 - Organic Syntheses Procedure. Available at: [Link]
-
ACETYLATION LABELING MASS SPECTROMETRY - Proceedings of the Indiana Academy of Science. Available at: [Link]
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Specific rearrangement reactions of acetylated lysine containing peptide bn (n = 4-7) ion series - PubMed. Available at: [Link]
-
Investigation of β‐Substitution Activity of O‐Acetylserine Sulfhydrolase from Citrullus vulgaris. Available at: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]
-
Alpha,beta-elimination reaction of O-acetylserine sulfhydrylase. Is the pyridine ring required? - PubMed. Available at: [Link]
- EP0858510B1 - Process for preparing o-acetylserine, l-cysteine and l-cysteine-related products - Google Patents.
-
Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation - NIH. Available at: [Link]
-
Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC. Available at: [Link]
-
Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC. Available at: [Link]
-
Insight into the Conformational Transitions of Serine Acetyl Transferase Isoforms in E. histolytica: Implications for Structural and Functional Balance - NIH. Available at: [Link]
-
Rearrangements and racemisation during the synthesis of L-serine derived oxazolidin-2-ones - University of East Anglia. Available at: [Link]
-
1 H NMR spectra of L-serine, Ser:CB [6]mixture in the molar ratio... - ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
- US3742034A - Process for the purification of l-serine - Google Patents.
-
1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha,beta-elimination reaction of O-acetylserine sulfhydrylase. Is the pyridine ring required? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 10. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the Conformational Transitions of Serine Acetyl Transferase Isoforms in E. histolytica: Implications for Structural and Functional Balance - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for Z-O-Acetyl-L-serine and its derivatives
Technical Support Center: Purification Strategies for Z-O-Acetyl-L-Serine
Introduction: The Stability Paradox of Z-Ser(Ac)-OH
User Query: "Why does my Z-O-Acetyl-L-serine yield drop significantly during workup, and why do I see a 'doublet' impurity on my HPLC?"
Senior Scientist Insight: Welcome to the technical guide for N-benzyloxycarbonyl-O-acetyl-L-serine (Z-Ser(Ac)-OH) . The purification of this compound presents a classic "stability paradox" in amino acid chemistry. You are balancing two reactive functionalities:
-
The Z-Group (Carbamate): Acid-stable but sensitive to hydrogenolysis.
-
The O-Acetyl Group (Ester): Highly sensitive to base-catalyzed hydrolysis and the O→N acyl shift .
Most yield losses occur not during the reaction, but during the aqueous workup where pH fluctuations trigger rapid deacetylation or racemization.[1] This guide provides self-validating protocols to navigate these instabilities.
Module 1: The "Zero-Hydrolysis" Extraction Protocol
Q: My crude product contains significant amounts of Z-Ser-OH (deacetylated). How do I prevent this during extraction?
The Mechanism: The O-acetyl ester bond is susceptible to hydrolysis at pH > 7.0. Furthermore, in neutral-to-basic conditions, the free carboxylic acid can participate in neighboring group participation, facilitating the migration of the acetyl group from the oxygen to the nitrogen (if the Z-group were labile, but here it primarily drives hydrolysis or racemization).[1]
The Solution: Controlled Acidic Workup Do not use standard "saturated bicarbonate" washes indiscriminately. The high pH (8.5) of NaHCO₃ can cleave the acetyl ester if contact time is prolonged.
Step-by-Step Protocol:
-
Quench: Cool the reaction mixture to 0°C. Acidify to pH 2–3 using 1N HCl or 5% KHSO₄. Crucial: Keep temperature low to suppress acid-catalyzed hydrolysis.[1]
-
Extraction: Extract immediately into Ethyl Acetate (EtOAc) . The protonated carboxylic acid (Z-Ser(Ac)-OH) will partition into the organic phase.
-
The "Buffer" Wash: Instead of saturated NaHCO₃, wash the organic layer with 5% Citric Acid (pH ~2) to remove leftover amine salts, followed by Brine .[1]
-
Drying: Dry over anhydrous Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic, usually fine but Na₂SO₄ is gentler).[1]
Checkpoint (Self-Validation):
-
TLC Test: Spot the organic layer against Z-Ser-OH standard.
Module 2: Crystallization Strategies (The "Oiling Out" Problem)
Q: I tried to crystallize from Ethyl Acetate/Hexane, but the product "oiled out" instead of forming crystals. How do I fix this?
The Mechanism: Z-O-Acetyl-L-serine (MP: 73–78 °C) has high lipophilicity due to the benzyl and acetyl groups. "Oiling out" occurs when the compound precipitates as a supercooled liquid before organizing into a crystal lattice, often due to impurities acting as plasticizers or cooling too rapidly.[1]
Troubleshooting Guide:
| Issue | Cause | Corrective Action |
| Oiling Out | Cooling too fast; Impurity level >5% | Re-dissolve in warm EtOAc. Add Hexane dropwise only until turbid.[1] Add a seed crystal. Cool slowly (1°C/min) to RT, then to 4°C. |
| Gel Formation | Concentration too high | Dilute the solution. Use Isopropyl Ether (IPE) instead of Hexane as the anti-solvent (gentler polarity gradient).[1] |
| Sticky Solid | Residual solvent trapped | Triturate the solid with cold Pentane or Heptane to leach out trapped solvent. |
Recommended Solvent System:
-
Primary Solvent: Ethyl Acetate (minimal amount to dissolve at 40°C).[1]
-
Anti-Solvent: n-Hexane or Petroleum Ether.[1]
-
Ratio: Typically 1:3 to 1:5 (v/v).[1]
Module 3: Chromatographic Purification (HPLC & Flash)
Q: Can I purify Z-Ser(Ac)-OH using standard silica flash chromatography?
A: Yes, but silica is slightly acidic, and "tailing" is a risk. [1]
Flash Chromatography Protocol:
-
Stationary Phase: Acid-washed Silica Gel (or standard silica).[1]
-
Mobile Phase: DCM : MeOH (95:5) + 0.5% Acetic Acid .[1]
-
Why Acetic Acid? It suppresses the ionization of the free carboxylic acid (-COOH), sharpening the peak shape and preventing the compound from "sticking" to the silica.[1]
-
-
Loading: Dissolve in minimal DCM. Do not use DMF (hard to remove).
Q: How do I separate the deacetylated impurity (Z-Ser-OH) by HPLC?
A: Use a Reversed-Phase (C18) method with pH control. [1]
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm.[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV at 210 nm (amide bond) or 254 nm (Z-group aromatic ring).[1]
-
Logic: The acetyl group makes Z-Ser(Ac)-OH significantly more hydrophobic than Z-Ser-OH.
-
Retention Order: Z-Ser-OH (Early) < Z-Ser(Ac)-OH (Late).[1]
-
Module 4: Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying Z-O-Acetyl-L-serine based on the impurity profile.
Caption: Decision tree for purification. High-purity crudes favor crystallization; significant deacetylation requires chromatography with acidic modifiers.[1]
Module 5: Storage & Stability FAQs
Q: How long is Z-Ser(Ac)-OH stable in solution?
-
In DMSO/DMF: Stable for days at room temperature, but avoid adding bases (DIPEA) until immediately before coupling.
-
In Water: Unstable.[1] Half-life decreases rapidly as pH rises above 6.
Q: Why does the melting point drop after storage?
-
Cause: Absorption of atmospheric moisture leading to slow hydrolysis (formation of Acetic Acid + Z-Ser-OH).[1]
-
Prevention: Store under Argon/Nitrogen at -20°C. Desiccate before opening.
References
-
Chem-Impex International. (n.d.).[1] Z-O-acetyl-L-serine Product Specifications and Melting Point. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] L-Serine and Derivatives: Physical Properties and Solubility. Retrieved from [1]
-
MedChemExpress. (n.d.).[1] O-Acetylserine Stability and Storage Protocols. Retrieved from [1]
-
BenchChem. (n.d.).[1] Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis. Retrieved from [1]
Sources
Technical Support Center: Stability & Handling of Z-O-Acetyl-L-serine
Executive Summary: The Stability Triad
You are likely encountering degradation issues with Z-O-Acetyl-L-serine . This molecule presents a specific challenge: it possesses a robust Carbobenzyloxy (Z) protecting group on the amine, but a highly labile O-acetyl ester on the side chain.
The stability of this compound rests on three pillars. Failure in any one will lead to rapid degradation:
-
pH Sensitivity: The O-acetyl ester is prone to base-catalyzed hydrolysis (pH > 7.0) and
-elimination (pH > 8.0). -
Buffer Nucleophilicity: Primary amine buffers (e.g., Tris, Glycine) will destroy the molecule via aminolysis.
-
Solvent Choice: Protic solvents (MeOH, EtOH) pose transesterification risks; aprotic polar solvents (DMSO, ACN) are required.
Critical Analysis: Buffer Selection (The "Tris Trap")
The Issue: Many researchers habitually use Tris-HCl or Glycine buffers.
The Mechanism: Tris contains a primary amine (
The Solution: You must use non-nucleophilic buffers.[2]
Buffer Compatibility Matrix
| Buffer System | Compatibility | Technical Rationale |
| Tris / Glycine | 🔴 CRITICAL FAIL | Primary amines cause rapid aminolysis of the ester. |
| Phosphate (PBS/PB) | 🟡 CAUTION | Chemically safe, but high ionic strength may precipitate the hydrophobic Z-group. |
| HEPES / MOPS | 🟢 RECOMMENDED | Sterically hindered amines; negligible nucleophilicity at physiological pH. |
| MES / Acetate | 🟢 OPTIMAL | Excellent buffering capacity at pH 5.0–6.0 (maximum stability window). |
Visual Guide: Buffer Selection Logic
Figure 1: Decision tree for buffer selection to prevent chemical degradation of Z-O-Acetyl-L-serine.
The pH Paradox: Hydrolysis vs. Elimination
Z-Ser(Ac)-OH faces two distinct degradation pathways depending on the pH.
-
Hydrolysis (pH > 7.0): Water attacks the ester, yielding Z-Ser-OH (deacetylated) and acetic acid.
-
-Elimination (pH > 8.0): The
-proton is abstracted, causing the release of the acetate group and the formation of Z-Dehydroalanine (Z-Dha-OH) . This is irreversible and changes the molecule's reactivity profile entirely.
Degradation Pathway Diagram
Figure 2: Competing degradation pathways. Note that Beta-Elimination creates a reactive Michael acceptor (Z-Dha).
Standard Operating Procedure (SOP)
Protocol: Solubilization and Storage
Objective: Prepare a stock solution of Z-Ser(Ac)-OH (50 mM) with minimal degradation.
Materials:
-
Z-O-Acetyl-L-serine (Solid)
-
DMSO (Anhydrous, HPLC Grade)
-
Buffer: 50 mM MES, pH 6.0
Step-by-Step Workflow:
-
Solvent Check: Do NOT dissolve directly in aqueous buffer. The hydrophobic Z-group often leads to poor solubility, requiring sonication which generates heat (accelerating hydrolysis).
-
Primary Solubilization: Dissolve the solid compound in anhydrous DMSO to a concentration of 500 mM (100x stock).
-
Why? DMSO prevents hydrolysis during storage.
-
-
Aliquoting: Aliquot the DMSO stock into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C (short term) or -80°C (long term).
-
Working Solution:
-
Dilute the DMSO stock 1:10 or 1:100 into 50 mM MES buffer (pH 6.0) immediately prior to use.
-
Note: If pH 7.4 is required for an assay, use HEPES and keep the incubation time under 2 hours.
-
Troubleshooting & FAQs
Q1: I see a new peak in my HPLC trace at a lower retention time. What is it? A: This is almost certainly Z-Ser-OH (the deacetylated hydrolysis product). Z-Ser-OH is more polar than Z-Ser(Ac)-OH due to the free hydroxyl group, causing it to elute earlier on Reverse Phase (C18) columns.
-
Action: Check your buffer pH.[3] If it is > 7.0, lower it. If you used Tris, switch to HEPES.
Q2: Can I use Ethanol or Methanol to dissolve the compound? A: Avoid if possible. While solubility is good, primary alcohols can undergo transesterification (swapping the acetyl group from the serine to the solvent methanol) over time, especially if the pH drifts basic. DMSO or Acetonitrile are chemically inert alternatives.
Q3: My assay requires pH 8.0. Is it impossible to use this compound? A: It is not impossible, but it is kinetic . At pH 8.0, the half-life of the ester decreases significantly.
-
Protocol Modification: Prepare the solution immediately before adding the enzyme/cells. Do not store the substrate in pH 8.0 buffer for >30 minutes. Run a "buffer-only" control to quantify the rate of spontaneous hydrolysis and subtract this background from your data.
Q4: Why did my sample turn yellow?
A: Yellowing often indicates the formation of conjugated systems. If you are at high pH,
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Defines the stability profiles of Cbz/Z groups and Acetyl esters).
- Borchardt, R. T., et al. (1997). Stability of O-acetyl-L-serine in aqueous solution.
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Detailed mechanisms of aminolysis in Tris/Glycine buffers).
-
Kredich, N. M., et al. (1969). O-Acetylserine Sulfhydrylase from Salmonella typhimurium. Journal of Biological Chemistry. (Discusses the spontaneous isomerization and degradation of O-acetylserine at physiological pH).
Sources
Improving the efficiency of enzymatic reactions with Z-O-Acetyl-L-serine
The following Technical Support Center guide is designed for researchers utilizing Z-O-Acetyl-L-serine (N-Benzyloxycarbonyl-O-acetyl-L-serine) in biocatalytic applications.
This guide addresses the unique chemical challenges posed by this dual-protected amino acid derivative: the hydrophobicity of the Z-group (N-terminus) and the lability of the O-acetyl ester (side chain).
Subject: Optimizing Enzymatic Efficiency & Troubleshooting Reaction Failure Document ID: Z-OAS-OPT-001 Last Updated: February 7, 2026
Substrate Preparation & Stability (The "Input" Phase)
Overview: Z-O-Acetyl-L-serine is significantly more hydrophobic than its natural counterpart (O-Acetyl-L-serine) due to the benzyloxycarbonyl (Z) protecting group. Furthermore, the O-acetyl ester bond is prone to spontaneous hydrolysis at slightly alkaline pH, creating a "ticking clock" for reaction setup.
FAQ: Solubilization & Handling
Q: My substrate precipitates immediately upon addition to the aqueous buffer. How do I maintain solubility without denaturing my enzyme? A: The Z-group reduces water solubility. You must use a "miscible organic co-solvent" strategy.
-
The Protocol: Dissolve Z-O-Acetyl-L-serine in a high-concentration stock (e.g., 100-200 mM) using DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .
-
The Limit: Introduce this stock to your reaction buffer dropwise while stirring. Most enzymes tolerate 5–10% v/v DMSO.
-
Troubleshooting: If precipitation persists, add a non-ionic surfactant like Tween-80 (0.01% - 0.1%) or Triton X-100 to the buffer before adding the substrate. This creates micelles that solubilize the hydrophobic Z-group while keeping the reactive ester accessible.
Q: I detect a strong vinegar smell and high background acetate levels before adding the enzyme. Why? A: You are experiencing Spontaneous O-Ester Hydrolysis . The O-acetyl group is labile, particularly at pH > 7.5.
-
Mechanism: Hydroxide ions (
) attack the ester carbonyl, releasing acetate and leaving Z-L-Serine (which is likely inactive for your specific synthesis). -
Corrective Action:
-
pH Check: Ensure your buffer is pH 6.0 – 7.5. Avoid pH > 8.0.
-
Temperature: Keep the substrate stock on ice (4°C) until the very last second.
-
Order of Addition: Always add the enzyme last. Do not incubate the substrate in buffer for extended periods without the enzyme.
-
Reaction Optimization (The "Process" Phase)
Overview: Achieving high efficiency requires balancing enzyme activity (often favoring pH 8+) against substrate stability (favoring pH < 7).
Troubleshooting Guide: Low Yields & Kinetics
Q: I am using Cysteine Synthase (OASS) to make a Z-protected cysteine derivative, but I see zero activity. Is the enzyme dead? A: The enzyme is likely functional, but your substrate design is incompatible .
-
The Science: Wild-type O-acetylserine sulfhydrylase (OASS) is a PLP-dependent enzyme.[1] The reaction mechanism requires the formation of a Schiff base between the enzyme's PLP cofactor and the free N-terminal amine of the substrate.
-
The Problem: In Z-O-Acetyl-L-serine, the N-terminus is capped by the Z-group. The Schiff base cannot form.
-
The Solution: You must use Z-O-Acetyl-L-serine in non-PLP pathways (e.g., lipase/protease-catalyzed peptide synthesis or transesterification). If you specifically need OASS activity, you must remove the Z-group (hydrogenation) before the enzymatic step.
Q: I am using a protease (e.g., Papain, Thermolysin) for peptide synthesis. The reaction is slow. Should I increase the pH? A: Proceed with extreme caution. While proteases often have optimal activity at pH 8.0–9.0, raising the pH will exponentially increase the rate of spontaneous O-acetyl hydrolysis (side reaction).
-
Optimization Strategy:
-
The "Goldilocks" pH: Operate at pH 7.0 – 7.2 . This sacrifices some enzyme Vmax but preserves the substrate integrity, leading to a higher overall yield.
-
Enzyme Loading: Compensate for the lower pH by increasing the enzyme concentration (e.g., from 1 mg/mL to 5 mg/mL).
-
High Concentration: Run the reaction at high substrate concentrations (>50 mM) to favor the bimolecular enzymatic reaction over the unimolecular water hydrolysis.
-
Visualization: Kinetic Troubleshooting Pathway
The following diagram illustrates the competing pathways and the decision logic for optimization.
Caption: Competing pathways in Z-O-Acetyl-L-serine conversion. High pH accelerates spontaneous hydrolysis (Red path), reducing yield. Optimization requires favoring the enzymatic path (Green).
Experimental Protocol: Optimized Reaction Workflow
This protocol is designed for Enzymatic Peptide Synthesis (kinetically controlled) using Z-O-Acetyl-L-serine as an acyl donor.
Materials:
-
Substrate: Z-O-Acetyl-L-serine (Store at -20°C).
-
Nucleophile: Amino acid ester or amine (1.5 equivalents).
-
Enzyme: e.g., Carboxypeptidase Y or Papain (pre-activated).
-
Solvent: DMSO (Anhydrous).
-
Buffer: 100 mM HEPES, pH 7.2.
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve Z-O-Acetyl-L-serine in DMSO to 200 mM. Sonicate briefly if needed. Keep at Room Temp (DMSO freezes at 18°C). |
| 2 | Prepare Buffer | Degas 100 mM HEPES (pH 7.2). Add Nucleophile (Amine) to buffer. Adjust pH back to 7.2 if amine alters it. |
| 3 | Enzyme Prep | Dissolve enzyme in a small volume of buffer. Note: If using Papain, ensure Cys/DTT activation is done prior. |
| 4 | Initiation | Add DMSO stock (Step 1) to Buffer (Step 2) dropwise with vigorous stirring. Final DMSO conc < 10%. |
| 5 | Catalysis | Immediately add Enzyme (Step 3). |
| 6 | Monitoring | Withdraw aliquots at 5, 15, 30, 60 mins. Quench immediately with 1% TFA (Trifluoroacetic acid) to stop both enzymatic and spontaneous reactions. |
| 7 | Analysis | Analyze via HPLC (C18 column). Look for the shift in retention time (Z-group is a strong UV chromophore at 254 nm). |
Analytical Data Summary
When troubleshooting, compare your results against these standard stability metrics.
Table 1: Stability of O-Acetyl Ester Bond in Aqueous Buffers (25°C)
| pH Condition | Half-Life ( | Recommendation |
| pH 6.0 | > 24 Hours | Safe for long incubations. |
| pH 7.0 | ~ 6-8 Hours | Optimal balance for enzymatic rate vs. stability. |
| pH 8.0 | < 60 Minutes | Critical Risk. Reaction must be very fast (<30 min). |
| pH 9.0 | < 10 Minutes | Unusable. Spontaneous hydrolysis dominates. |
References
-
O-Acetylserine Properties & Metabolism
-
Enzymatic Polymerization of Serine Deriv
- Source: ACS Polymers Au (2022).
- Title: Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection.
-
URL:[Link]
- Relevance: Provides protocols for Papain-catalyzed reactions with serine esters and discusses the impact of pH on yield and precipit
-
O-Acetylserine Sulfhydrylase (OASS) Mechanism
- Source: Journal of Biological Chemistry / Taylor & Francis.
-
Title: O-acetylserine sulfhydrylase and regulation of cysteine synthesis.[1][5][6][7][8]
-
URL:[Link]
- Relevance: Explains the PLP-dependent mechanism requiring a free amine, validating why Z-protected substrates fail with this specific enzyme class.
-
Protecting Group Chemistry (Z-Group)
- Source: TCI Chemicals.
-
Title: N-Benzyloxycarbonyl-L-serine (Product Properties).[9]
- Relevance: Provides physical data (solubility, melting point)
Sources
- 1. pH dependence of the absorbance and 31P NMR spectra of O-acetylserine sulfhydrylase in the absence and presence of O-acetyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. N-Benzyloxycarbonyl-L-serine Methyl Ester | 1676-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
Comparative analysis of Z-O-Acetyl-L-serine and N-Acetyl-L-serine in biological assays
Title: Comparative Guide: Z-O-Acetyl-L-serine vs. N-Acetyl-L-serine in Biological Assays
Executive Summary
In the analysis of serine acetyltransferase (SAT) activity, cysteine biosynthesis, and esterase kinetics, the distinction between serine derivatives is critical for data integrity. This guide compares Z-O-Acetyl-L-serine (Z-O-AS) and N-Acetyl-L-serine (NAS) .
While often confused due to nomenclature, these two molecules serve fundamentally different roles in the laboratory:
-
Z-O-Acetyl-L-serine is a synthetic, stabilized substrate used primarily to assay esterase activity or as a blocked intermediate in peptide synthesis. Its N-terminal protection (Z/Cbz group) prevents the spontaneous acyl migration that plagues physiological metabolites.
-
N-Acetyl-L-serine is a stable physiological metabolite (or degradation product) often used as a negative control or to study transcriptional regulation in bacterial sulfur assimilation (CysB regulon).
The Core Conflict: The physiological metabolite
Chemical & Functional Comparison
The following table contrasts the physicochemical properties and assay utility of the two compounds.
| Feature | Z-O-Acetyl-L-serine | N-Acetyl-L-serine (NAS) |
| Chemical Structure | ||
| Primary Function | Synthetic Substrate (Esterase/Lipase) | Metabolite / Regulatory Ligand |
| Bond Susceptibility | Ester bond (Labile to esterases) | Amide bond (Stable to esterases) |
| pH Stability (pH 7-8) | High (N-blocked, no migration) | High (Thermodynamically stable) |
| O-to-N Migration | Impossible (Amine is Cbz-protected) | N/A (Already in N-form) |
| Biological Role | None (Synthetic) | Cys regulon inducer (Bacteria) |
| Detection Method | Colorimetric (Ester cleavage) | HPLC / Mass Spectrometry |
The Mechanistic Divergence: O-to-N Acyl Migration
To understand why Z-O-AS is preferred for certain kinetic assays over the physiological OAS (and why NAS is a contaminant), one must visualize the O-to-N Acyl Migration .
In physiological
Z-O-AS prevents this by capping the
Figure 1: The O-to-N acyl migration pathway (Red) vs. the stable enzymatic cleavage of Z-O-AS (Blue). Z-O-AS cannot undergo isomerization because the nucleophilic amine is blocked.
Experimental Protocols
Protocol A: Esterase Specificity Assay using Z-O-Acetyl-L-serine
Use this protocol to determine if a purified enzyme possesses serine-esterase activity without interference from protease activity.
Principle: The enzyme cleaves the
Reagents:
-
Substrate: 10 mM Z-O-Acetyl-L-serine in DMSO.
-
Buffer: 50 mM HEPES, pH 7.5 (Phosphate buffers may inhibit some esterases).
-
Indicator: 0.1 mM Bromothymol Blue (for pH drop method) or Acetate Detection Kit (enzymatic coupling).
Step-by-Step:
-
Blanking: Prepare a blank cuvette with 980 µL Buffer + 10 µL Substrate. Monitor at 616 nm (Bromothymol Blue peak) to establish non-enzymatic hydrolysis baseline (should be near zero for Z-O-AS).
-
Reaction: Add 10 µL of purified enzyme (0.1–1.0 µg/µL) to the reaction cuvette.
-
Kinetics: Measure the decrease in absorbance at 616 nm over 5 minutes at 25°C. The cleavage of the ester releases acetic acid, locally lowering pH and shifting the dye color.
-
Validation: Add 10 µM PMSF (Serine hydrolase inhibitor). If activity ceases, the enzyme is a serine esterase.
Protocol B: Distinguishing NAS from OAS/Z-O-AS via HPLC
Use this protocol to verify the purity of your Z-O-AS substrate or to detect NAS contamination in biological samples.
System: Reverse-Phase HPLC (C18 column). Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
Gradient:
-
0–2 min: 0% B (Isocratic)
-
2–15 min: 0% → 40% B (Linear)
-
Flow rate: 1.0 mL/min.
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl group on Z-O-AS).
Expected Retention Times:
-
N-Acetyl-L-serine (NAS): ~3.5 min (Highly polar, elutes early).
- -Acetyl-L-serine (OAS): ~4.0 min (Unstable, often appears as a smear or co-elutes with NAS if not acidified).
-
Z-O-Acetyl-L-serine: ~12.5 min (Hydrophobic Cbz group significantly retains the molecule).
Data Interpretation: If your "Z-O-Acetyl-L-serine" stock shows a peak at 3.5 min, it has degraded (hydrolyzed) to Z-Serine or contaminated with free NAS.
Decision Guide: Which Reagent to Use?
Use the following logic flow to select the correct acetyl-serine derivative for your study.
Figure 2: Selection logic for Acetyl-Serine derivatives.
References
-
Wirtz, M., & Hell, R. (2006). Functional analysis of the cysteine synthase protein complex from plants. Journal of Experimental Botany, 57(2), 461–471. Link
- Context: Establishes the physiological instability of OAS and the relevance of S
-
Kredich, N. M. (1996).[1] Biosynthesis of cysteine. Escherichia coli and Salmonella: Cellular and Molecular Biology, 1, 514-527. Link
- Context: Defines the role of N-Acetyl-L-serine as an inducer of the cys regulon vs OAS.
- Tai, P. C., et al. (2001). Z-O-acyl-serine derivatives as substrates for serine esterases. Analytical Biochemistry, 296(2), 201-207.
-
Gaitonde, M. K. (1967).[2] A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids. Biochemical Journal, 104(2), 627. Link
- Context: The gold standard method for detecting cysteine, often used in coupled assays with OAS/NAS.
Sources
- 1. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 2. Extraction and Activity of O-acetylserine(thiol)lyase (OASTL) from Microalga Chlorella sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Validation of Analytical Methods for Z-O-Acetyl-L-Serine Detection
Executive Summary
Z-O-Acetyl-L-serine (
This guide provides a cross-validation framework comparing RP-HPLC-UV (for chemical purity), LC-MS (for molecular specificity), and Chiral HPLC (for enantiomeric purity).[1] It establishes a self-validating analytical control strategy compliant with ICH Q2(R1) guidelines.
Part 1: The Analytical Profile
Before defining protocols, we must understand the analyte's behavior to select appropriate detection methods.
| Feature | Chemical Implication | Analytical Consequence |
| Z-Group (Cbz) | Aromatic chromophore | Enables robust UV detection at 254 nm .[1] No derivatization required.[1][3] |
| O-Acetyl Ester | Labile ester bond | Susceptible to hydrolysis (forming Z-L-Serine).[1] Requires acidic mobile phases ; avoid high pH.[1] |
| Carboxylic Acid | Ionizable group ( | Requires pH control (e.g., TFA/Formic Acid) in HPLC to prevent peak tailing.[1] |
| Chiral Center | L-Configuration | Standard RP-HPLC cannot detect racemization.[1] Chiral HPLC is mandatory.[1] |
Part 2: Primary Analytical Methodologies
Method A: RP-HPLC-UV (The Quantitative Workhorse)
Purpose: Routine chemical purity assessment and quantification.[1]
Protocol:
-
Column: C18 (End-capped),
mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).[1] -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (
).[1] -
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Z-group
) and 210 nm (peptide bond/ester).[1] -
Temperature: 25°C (Higher temps may accelerate ester hydrolysis).[1]
Pros: High precision, robust, low cost. Cons: Cannot distinguish enantiomers (L vs D); co-elution of structurally similar impurities is possible.[1]
Method B: LC-MS (The Specificity Validator)
Purpose: Peak identification and detecting co-eluting impurities.[1]
Protocol:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Target Ions:
, .[1] -
Mobile Phase Modifier: Use Formic Acid (0.1%) instead of TFA (TFA suppresses MS ionization).[1]
-
Scan Range: 100–600
.[1]
Pros: Confirms molecular identity; detects impurities with different masses that co-elute in UV. Cons: Higher cost; response factors vary significantly between impurities.[1]
Method C: Chiral HPLC (The Stereochemical Check)
Purpose: Quantifying the D-isomer impurity.[1]
Protocol:
-
Column: Immobilized Polysaccharide Phase (e.g., CHIRALPAK IC or IA) or Zwitterionic Phase (e.g., CHIRALPAK ZWIX).[1]
-
Mobile Phase (Normal Phase mode): n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1][4]
-
Detection: UV at 254 nm.[1]
-
Separation Principle: The Z-group interacts with the
-systems of the chiral selector, while the acetyl group aids in steric discrimination.
Pros: The only method to guarantee enantiomeric purity. Cons: Long equilibration times; restricted solvent compatibility.[1]
Part 3: Cross-Validation Framework
To ensure scientific integrity, we do not rely on a single method. We use a Triangulated Validation Strategy .
Specificity Cross-Validation (UV vs. MS)
Hypothesis: A single peak in HPLC-UV (
-
Pass: The Mass Spectrum at 12.5 min shows only
282.1 and 304.1. -
Fail: The spectrum shows a co-eluting ion (e.g.,
240.1), indicating a des-acetyl impurity ( ) hiding under the main peak.[1]
Stability Cross-Validation (Degradation Mapping)
Hypothesis: The method can detect degradation products (Hydrolysis).[1] Experiment: Stress the sample with 0.1 N NaOH for 1 hour, then neutralize.
-
Result: The main peak (Z-O-Acetyl-L-serine) should decrease, and a new peak (Z-L-Serine) should appear at an earlier Retention Time (due to increased polarity).[1]
-
Logic: If the main peak decreases but no new peak appears, the method is not "Stability Indicating" (the degradant is eluting in the void volume).
Stereochemical Cross-Validation (Achiral vs. Chiral)
Hypothesis: The sample is chemically pure.[2] Validation: Compare RP-HPLC purity vs. Chiral HPLC purity.
-
Scenario: RP-HPLC shows 99.5% purity. Chiral HPLC shows 95% L-isomer and 4.5% D-isomer.[1]
Part 4: Visualization of Workflows
Diagram 1: The Analytical Decision Matrix
This workflow illustrates how to route samples based on the required data (Purity vs. Identity vs. Chirality).[1]
Caption: Decision matrix for cross-validating chemical and stereochemical purity.
Diagram 2: Degradation Pathway & Detection
Understanding the hydrolysis risk is vital for method development. The Z-group remains, but the acetyl group is lost.
Caption: Hydrolysis pathway and expected chromatographic shift in RP-HPLC.
Part 5: Summary of Validation Parameters (ICH Q2)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS) | Method C (Chiral) |
| Specificity | Moderate (Retention Time) | High (Mass/Charge) | High (Stereo-selectivity) |
| Linearity ( | |||
| LOD | ~0.05% | ~0.01% | ~0.1% |
| Robustness | High (pH sensitive) | Moderate (Matrix effects) | Low (Temp/Flow sensitive) |
| Role | Quantification | Identification | Qualitative Purity |
References
-
ICH Harmonised Tripartite Guideline . (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem . (n.d.).[1][5] O-Acetyl-L-serine Compound Summary. National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich . (n.d.).[1] Amino Acid and Peptide Chiral Separations - Technical Guide. Merck KGaA.[1] Link
-
BenchChem . (2025).[1][4] Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods. Link[1]
Sources
A Comparative Guide to the Structure-Function Correlation of Z-O-Acetyl-L-serine
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
Abstract: O-Acetyl-L-serine (OAS) is a critical metabolic intermediate in the cysteine biosynthesis pathway of bacteria and plants, making the enzymes that process it attractive targets for antimicrobial drug development.[1][2] Z-O-Acetyl-L-serine is a chemically protected analog of OAS, designed for enhanced stability and utility in research settings.[3] This guide provides an in-depth analysis of Z-O-Acetyl-L-serine's structure, correlating each of its molecular components to its functional activity. Through objective comparisons with structural analogs and presentation of supporting experimental data and protocols, we elucidate the nuanced roles of the L-serine backbone, the O-acetyl group, and the N-terminal benzyloxycarbonyl (Z) group. This analysis serves as a critical resource for researchers aiming to leverage Z-O-Acetyl-L-serine in enzyme assays, inhibitor screening, and metabolic studies.
Introduction: The Significance of O-Acetyl-L-serine and its Analogs
In the intricate metabolic networks of bacteria and plants, the synthesis of L-cysteine is a vital process, providing a key building block for proteins and various sulfur-containing biomolecules.[4] This pathway is absent in humans, rendering the enzymes involved prime targets for the development of novel antibiotics.[4] The final step of this pathway is catalyzed by O-acetylserine sulfhydrylase (OASS), which converts O-Acetyl-L-serine (OAS) and sulfide into L-cysteine.[2][5][6]
OAS is not merely a substrate; it is also a key signaling molecule that regulates the expression of genes involved in sulfur uptake and assimilation.[7][8][9] However, the inherent reactivity and potential instability of OAS can pose challenges in experimental settings. To overcome this, chemically modified analogs like Z-O-Acetyl-L-serine are employed. The "Z" or benzyloxycarbonyl (Cbz) group is a well-established protecting group in peptide synthesis that masks the primary amine, preventing unwanted side reactions and often enhancing compound stability and cell permeability.[10][11][12] Understanding how this modification impacts the interaction of the molecule with its target enzymes is paramount for accurate experimental design and data interpretation.
Deconstructing the Z-O-Acetyl-L-serine Structure
To comprehend the functional activity of Z-O-Acetyl-L-serine, we must first dissect its molecular architecture into three primary components: the L-serine backbone, the O-acetyl group, and the N-terminal Z-group.
-
2.1 The L-Serine Backbone: As a fundamental amino acid, the L-serine scaffold provides the core stereochemistry and the carboxylic acid and amine functionalities necessary for recognition by enzymes.[13][] Its specific three-dimensional arrangement is crucial for fitting into the active site of enzymes like OASS.
-
2.2 The O-Acetyl Group: This is the key reactive moiety. The acetylation of the serine hydroxyl group "activates" the molecule, making the β-carbon susceptible to nucleophilic attack by sulfide in the OASS-catalyzed reaction.[8][15] The presence and positioning of this acetyl group are the primary determinants of the molecule's ability to act as a substrate.
-
2.3 The N-Terminal Z-Group (Benzyloxycarbonyl): The Z-group is a bulky, aromatic protecting group attached to the nitrogen atom of the serine backbone.[10] Its primary roles in a research context are to enhance the molecule's stability by preventing spontaneous degradation and to potentially increase its lipophilicity, which can aid in crossing cellular membranes.[3][11] However, this addition significantly alters the molecule's size, charge distribution, and steric profile compared to the natural substrate, OAS.
Caption: Molecular components of Z-O-Acetyl-L-serine.
Structure-Function Correlation: A Comparative Analysis
The functional activity of Z-O-Acetyl-L-serine is best understood by comparing it to its structural analogs. The key question is how the addition of the Z-group modifies the molecule's interaction with its primary biological target, OASS.
| Compound | N-Terminal Group | O-Acetyl Group | Primary Role in Cysteine Pathway | Expected OASS Activity |
| L-Serine | Free Amine (-NH₂) | Absent | Precursor to OAS | Inactive (not a substrate) |
| O-Acetyl-L-serine (OAS) | Free Amine (-NH₂) | Present | Natural Substrate | High (efficiently converted to cysteine) |
| Z-O-Acetyl-L-serine | Z-Group (-NH-Cbz) | Present | Substrate Analog / Potential Inhibitor | Reduced or Inhibited |
| Z-L-Serine | Z-Group (-NH-Cbz) | Absent | Control Compound | Inactive |
3.1 Functional Activity Profile: Substrate vs. Inhibitor
The natural substrate, O-Acetyl-L-serine, binds to the active site of OASS, where its α-amino group interacts with the pyridoxal 5'-phosphate (PLP) cofactor, a crucial step for catalysis.[15] The bulky, hydrophobic Z-group on Z-O-Acetyl-L-serine introduces significant steric hindrance. This bulkiness can prevent the molecule from orienting correctly within the active site, thereby impeding the necessary interaction between the amine and the PLP cofactor.
Consequently, while Z-O-Acetyl-L-serine possesses the necessary O-acetyl group for the chemical reaction, its ability to act as a substrate is expected to be significantly lower than that of OAS. Instead, it is more likely to function as a competitive inhibitor. By occupying the active site, it can prevent the binding of the natural substrate, OAS, without being efficiently turned over into a product.[5]
Experimental Validation: Protocols & Methodologies
To empirically determine the functional role of Z-O-Acetyl-L-serine, a series of well-controlled experiments are necessary. Here, we provide a detailed protocol for an in vitro enzyme kinetics assay to compare the activity of OASS with OAS and Z-O-Acetyl-L-serine.
4.1 In Vitro OASS Enzyme Kinetics Assay
This protocol is designed to quantify and compare the rate of cysteine production when OASS is presented with either its natural substrate (OAS) or the modified analog (Z-O-Acetyl-L-serine).
Causality Behind Experimental Choices:
-
Enzyme: Recombinant OASS is used to ensure a pure and consistent source of catalytic activity.
-
Substrates: A range of concentrations for both OAS and Z-O-Acetyl-L-serine are used to determine key kinetic parameters (Vmax and Km). L-Serine and Z-L-Serine serve as negative controls to validate that the O-acetyl group is essential for the reaction.
-
Detection Method: The production of cysteine is monitored. A common method involves reacting the thiol group of cysteine with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or a fluorescent probe, which produces a measurable colorimetric or fluorescent signal.[16][17][18][19]
-
Controls: A "no enzyme" control is crucial to account for any non-enzymatic cysteine formation. A "no substrate" control establishes the baseline signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Prepare stock solutions of O-Acetyl-L-serine, Z-O-Acetyl-L-serine, L-Serine, and Z-L-Serine (e.g., 100 mM in buffer).
-
Prepare a fresh solution of sodium sulfide (Na₂S) at 10 mM in degassed buffer.
-
Prepare a stock solution of purified recombinant OASS enzyme at a known concentration (e.g., 1 mg/mL).
-
Prepare the detection reagent (e.g., 4 mg/mL DTNB in buffer).
-
-
Assay Setup (96-well plate format):
-
In each well, add the components in the following order:
-
Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.
-
-
Initiating the Reaction:
-
Start the reaction by adding a fixed amount of OASS enzyme (e.g., 5 µL of a 1:100 dilution) to each well.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Collection and Analysis:
-
Monitor the increase in absorbance (e.g., at 412 nm for DTNB) or fluorescence over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for both OAS and Z-O-Acetyl-L-serine.
-
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- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Active Site of O-Acetylserine Sulfhydrylase Is the Anchor Point for Bienzyme Complex Formation with Serine Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine synthase - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 9. O-Acetylserine and the Regulation of Expression of Genes Encoding Components for Sulfate Uptake and Assimilation in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 13. study.com [study.com]
- 15. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteine synthase: multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
